3-(N-methyl-N-(4-pyridyl)amino)propanol
Description
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Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-[methyl(pyridin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-11(7-2-8-12)9-3-5-10-6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
PJLFVKIQVVGPJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCO)C1=CC=NC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: N-Substituted 4-Aminopyridine Derivatives
From Potassium Channel Blockade to Multi-Target Directed Ligands
Executive Summary
4-Aminopyridine (4-AP, Fampridine) remains the clinical gold standard for symptomatic management of Multiple Sclerosis (MS) via non-selective blockade of voltage-gated potassium channels (
This guide focuses on N-substituted 4-aminopyridine derivatives , a chemical class where the exocyclic nitrogen serves as a functional handle. Unlike C-substitution (e.g., 3,4-diaminopyridine), which often modulates intrinsic channel affinity, N-substitution is primarily utilized to construct Multi-Target Directed Ligands (MTDLs) for complex neurodegenerative disorders like Alzheimer’s Disease (AD) and to modulate blood-brain barrier (BBB) pharmacokinetics.
Part 1: The Pharmacophore & Rationale[1]
1.1 The "Free Amine" Paradox
In the classic model of
-
Direct Blockade: N-alkylation or N-arylation typically reduces potency against
and compared to the parent 4-AP. -
The Strategic Shift: Why synthesize N-substituted derivatives if potency drops?
-
Toxicity Reduction: Masking the amine can reduce immediate seizure risk (LD50 increases).
-
Hybridization: The Nitrogen serves as the attachment point for linkers connecting 4-AP to other pharmacophores (e.g., Tacrine for AChE inhibition), creating dual-action drugs.
-
Selectivity Tuning: Bulky N-substituents can introduce steric clashes that filter out off-target channels (e.g., cardiac hERG), improving the safety profile.
-
1.2 Structural Classes
| Derivative Class | Structural Logic | Primary Application |
| N-Alkyl/Aryl 4-AP | Lipophilicity modulation | BBB penetration studies; PET tracers (if fluorinated). |
| Tacripyrines | 4-AP linked to Tacrine | Alzheimer's: Dual AChE inhibition + Glutamate modulation. |
| Peptide Conjugates | 4-AP linked to BACE1 inhibitors | Alzheimer's: Reducing Amyloid- |
Part 2: Synthetic Architectures
The synthesis of N-substituted 4-AP derivatives has evolved from harsh nucleophilic substitutions to elegant transition-metal catalysis.
2.1 The Old Guard: Nucleophilic Aromatic Substitution (
)
Historically, derivatives were synthesized by reacting 4-chloropyridine or 4-bromopyridine with an amine.
-
Limitations: Requires high temperatures (sealed tubes, >150°C) and strong bases. 4-halopyridines are prone to self-polymerization.
-
Utility: Still useful for simple, non-sensitive alkyl amines.
2.2 The Modern Standard: Buchwald-Hartwig Amination
For complex drug discovery, Palladium-catalyzed C-N cross-coupling is the method of choice. It allows the coupling of 4-halopyridines with a wide range of amines (primary, secondary, anilines) under mild conditions.
-
Catalyst System:
or . -
Ligand: BINAP (for primary amines) or Xantphos (for difficult substrates).
-
Base:
or (for base-sensitive substrates).
Figure 1: Comparison of synthetic routes. The Buchwald-Hartwig pathway (bottom) offers superior versatility for complex drug design.
Part 3: Therapeutic Frontiers (Alzheimer's & MTDLs)[2][3]
The most active literature for N-substituted 4-AP derivatives lies in Multi-Target Directed Ligands (MTDLs) for Alzheimer's Disease.
3.1 The "Tacripyrine" Concept
Researchers have successfully fused the 4-AP scaffold (to enhance acetylcholine release via
-
Linker Chemistry: The N-substitution usually involves a polymethylene chain (
). -
Mechanism: The Tacrine moiety binds the catalytic anionic site (CAS) of AChE, while the 4-AP moiety interacts with the peripheral anionic site (PAS) or simply aids in BBB transit, subsequently acting on presynaptic
channels.
3.2 Peptide-Drug Conjugates
Recent studies (e.g., Current Alzheimer Research, 2023) describe N-substituted derivatives where 4-AP is linked to BACE1-inhibitory peptides (e.g., Boc-Val-Asn-Leu-Ala-OH).[1]
-
Outcome: These conjugates show reduced cytotoxicity (150x lower than native 4-AP) while maintaining dual activity: reducing Amyloid-
production and enhancing synaptic transmission.
Part 4: Experimental Protocols
4.1 Synthesis Protocol: Buchwald-Hartwig Coupling
Use this protocol for coupling 4-bromopyridine with complex amines to create N-substituted hybrids.
Reagents:
-
4-Bromopyridine hydrochloride (1.0 equiv)
-
Target Amine (1.2 equiv)
- (5 mol%)
-
BINAP (Racemic, 7.5 mol%)
-
Sodium tert-butoxide (
, 3.0 equiv) -
Toluene (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Loading: Add
, BINAP, and anhydrous Toluene. Stir at room temperature for 15 minutes until the catalyst complex forms (solution turns orange/red). -
Substrate Addition: Add the 4-Bromopyridine HCl, the Target Amine, and
under a positive stream of Argon. -
Reaction: Heat the mixture to 110°C (reflux) for 12–18 hours. Monitor conversion via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel).
Validation Point: The appearance of a new N-H or N-C stretch in IR and a shift in the pyridine ring protons (~8.2 ppm) in
4.2 Electrophysiology Protocol: Whole-Cell Patch Clamp
To validate if the N-substituted derivative retains Kv channel blocking activity.
System: CHO cells stably expressing
Step-by-Step:
-
Solutions:
-
Pipette Solution (Intracellular): 140 mM KCl, 2 mM
, 10 mM EGTA, 10 mM HEPES (pH 7.3). -
Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Recording: Establish G
seal. Rupture membrane to enter whole-cell mode. -
Voltage Protocol: Hold membrane potential at -80 mV. Apply depolarizing pulses to +40 mV for 200 ms to elicit
currents. -
Application: Peruse control solution, then perfuse the N-substituted derivative (start at 100
M). -
Analysis: Measure steady-state current amplitude at the end of the pulse. Calculate % inhibition relative to control.
Figure 2: Mechanism of Action for Multi-Target Directed Ligands (MTDLs) utilizing N-substituted 4-AP.
References
-
Cusano, A. M., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports.[2] Retrieved from [Link]
-
Stoilova, et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Retrieved from [Link]
-
Al-Qawasmeh, R. A., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]
Sources
Technical Profile: 3-(N-methyl-N-(4-pyridyl)amino)propanol
[1][2]
Executive Summary & Identity
3-(N-methyl-N-(4-pyridyl)amino)propanol is a structural analog of the widely utilized pharmaceutical intermediate 2-[N-methyl-N-(2-pyridyl)amino]ethanol (the key building block for Rosiglitazone/Avandia).[1][2] While the 2-pyridyl ethanol variant is industrially ubiquitous, the 4-pyridyl propanol analog represents a critical tool for Structure-Activity Relationship (SAR) studies, specifically in optimizing the lipophilicity and binding affinity of PPAR
Due to its specialized nature as a research-grade analog, this compound does not have a widely indexed CAS number in public chemical registries (unlike its 2-pyridyl counterpart, CAS 122321-04-4).[1][2] It is typically synthesized de novo in medicinal chemistry campaigns to probe the effect of chain length (propyl vs. ethyl) and nitrogen positioning (4-pyridyl vs. 2-pyridyl) on pharmacokinetics.[1][2]
Chemical Identity Table
| Property | Detail |
| Chemical Name | 3-(N-methyl-N-(4-pyridyl)amino)propan-1-ol |
| IUPAC Name | 3-[methyl(pyridin-4-yl)amino]propan-1-ol |
| Molecular Formula | C |
| Molecular Weight | 166.22 g/mol |
| Structural Motif | 4-Aminopyridine core with N-alkyl propanol tail |
| Primary Application | SAR Optimization (PPAR Agonists, Kinase Inhibitors) |
| Closest Commercial Analog | 2-[N-methyl-N-(2-pyridyl)amino]ethanol (CAS 122321-04-4) |
Structural Logic & Pharmacophore Analysis
The structural deviation from the standard Rosiglitazone intermediate is intentional and serves two specific mechanistic purposes in drug design:
-
Linker Extension (Ethyl
Propyl): Extending the alkyl chain from 2 to 3 carbons increases the rotational freedom and lipophilicity (LogP) of the molecule.[1][2] This is often employed to penetrate deeper hydrophobic pockets in target enzymes or receptors.[1][2] -
Isomeric Shift (2-Pyridyl
4-Pyridyl): Changing the nitrogen attachment from the ortho (2) to the para (4) position alters the electronic distribution of the pyridine ring.[1][2] The 4-pyridyl nitrogen is significantly more basic (pKa 9.1 for 4-aminopyridine vs. 6.8 for 2-aminopyridine derivatives), which can dramatically enhance hydrogen bonding interactions with active site residues (e.g., Asp or Glu side chains).[1][2]
Experimental Synthesis Protocol
Since this compound is not a commodity chemical, it must be synthesized via Nucleophilic Aromatic Substitution (S
Reaction Scheme
The synthesis involves the displacement of a leaving group (chloride) on the 4-position of a pyridine ring by the secondary amine 3-(methylamino)propan-1-ol.[1][2]
Reagents:
-
Substrate: 4-Chloropyridine Hydrochloride (1.0 eq)
-
Base: Diisopropylethylamine (DIPEA) or K
CO (2.5 eq)[1][2] -
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF (High boiling point polar aprotic is required due to the deactivated nature of 4-chloropyridine).[1][2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-Chloropyridine HCl (10 mmol, 1.50 g) in NMP (20 mL).
-
Activation: Add DIPEA (25 mmol, 4.35 mL) dropwise. The solution may warm slightly as the free base of 4-chloropyridine is generated.[1][2] Stir for 10 minutes at room temperature.
-
Addition: Add 3-(methylamino)propan-1-ol (12 mmol, 1.07 g) in one portion.
-
Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM). The product will appear as a more polar spot than the starting chloride.[1][2]
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (3 x 50 mL) to remove NMP and salts.[1][2] Wash the organic layer with Brine (50 mL).[1][2]
-
Purification: Dry the organic phase over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1% NH OH additive to prevent tailing).
Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the structural comparison to the commercial standard.
Figure 1: Synthesis pathway via S
Applications in Drug Development
1. PPAR Agonist Optimization
The primary utility of this scaffold is in the synthesis of Thiazolidinedione (TZD) derivatives.[1][2] The "tail" of the glitazone molecule (where this intermediate sits) is crucial for interacting with the entrance of the PPAR
-
Hypothesis: The longer propyl chain may allow the pyridine headgroup to reach distinct polar residues that the ethyl chain cannot, potentially altering the partial agonism profile (a key strategy to reduce side effects like fluid retention).[1][2]
2. Kinase Inhibitor Linkers
The 4-aminopyridine motif is a "privileged structure" in kinase inhibitors (e.g., targeting CDK or MAPK pathways).[1][2] The hydroxyl group on the propanol chain serves as a versatile handle for further functionalization (e.g., conversion to a halide or mesylate for coupling to a core scaffold).[1][2]
Safety & Handling
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Pyridine derivatives can oxidize or form N-oxides upon prolonged exposure to air.[1][2]
-
Handling: Use a fume hood.[1][2] 4-aminopyridine derivatives can block potassium channels; while this specific analog's toxicity is not fully characterized, it should be treated with the same precautions as 4-aminopyridine (a known convulsant).[1][2]
References
-
Cantello, B. C., et al. (1994).[1][2] "[[4-(2-Aminoethoxy)phenyl]methyl]-2,4-thiazolidinediones as potent antihyperglycemic agents."[1][2] Journal of Medicinal Chemistry. (Foundational paper establishing the 2-pyridyl ethanol SAR for Rosiglitazone). Link[1][2]
-
Lohray, B. B., et al. (1998).[1][2] "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry. (Discusses linker length variation in PPAR agonists). Link[1][2]
-
PubChem Compound Summary. "2-[Methyl(pyridin-2-yl)amino]ethanol" (The commercial analog reference).[1][2] Link[1][2]
Technical Profile: N-Methyl-N-(4-pyridyl)amino propanol
The following technical guide provides an in-depth analysis of N-methyl-N-(4-pyridyl)amino propanol , a specialized functionalized aminopyridine. This document is structured for researchers and drug development professionals, focusing on its role as a critical intermediate in the synthesis of polymer-supported catalysts (PS-DMAP) and its potential as a pharmacophore in medicinal chemistry.[1]
Subtitle: Functionalized 4-Aminopyridine Linker for Heterogeneous Catalysis and Medicinal Chemistry
Executive Summary
N-methyl-N-(4-pyridyl)amino propanol (IUPAC: 3-[methyl(pyridin-4-yl)amino]propan-1-ol) is a bifunctional organic molecule featuring a highly nucleophilic 4-aminopyridine core tethered to a primary alcohol via a propyl chain.[1][2]
Its primary utility lies in heterogeneous catalysis , where it serves as the "anchor" molecule to immobilize 4-Dimethylaminopyridine (DMAP)—a ubiquitous super-nucleophilic catalyst—onto solid supports (e.g., polystyrene resins or silica). The propyl linker provides optimal spatial separation from the polymer backbone, preserving the catalytic efficiency of the pyridine nitrogen. Additionally, its structural homology to potassium channel blockers (e.g., 4-aminopyridine) makes it a relevant scaffold in neuropharmacology research.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
Structural Analysis
The molecule consists of a pyridine ring substituted at the 4-position with a tertiary amine.[1] This amine is methylated and further substituted with a 3-hydroxypropyl chain.[1]
-
Core Pharmacophore: 4-Aminopyridine (super-nucleophile).[1]
-
Linker: Propyl chain (
). The 3-carbon length is critical; it offers greater flexibility than ethyl linkers, reducing steric hindrance when the molecule is bound to a solid support. -
Reactive Handle: Primary hydroxyl (-OH), enabling esterification, etherification, or conversion to a leaving group (e.g., tosylate/halide).
Key Properties Table[1]
| Property | Value / Description | Source/Note |
| IUPAC Name | 3-[Methyl(pyridin-4-yl)amino]propan-1-ol | Standard Nomenclature |
| Molecular Formula | Calculated | |
| Molecular Weight | 166.22 g/mol | Calculated |
| Appearance | Viscous pale yellow oil or low-melting solid | Analogous to ethanol derivative |
| Solubility | Soluble in DCM, Methanol, DMSO, DMF; Sparingly soluble in water | Amphiphilic nature |
| pKa (Pyridine N) | ~9.6 - 9.7 | Predicted (based on DMAP) |
| Nucleophilicity | High ( | Due to resonance donation from 4-amino group |
| CAS Registry | Not widely listed (Analog: 53054-76-5 is the ethanol derivative) | Custom synthesis often required |
Synthesis & Manufacturing Protocols
The synthesis of N-methyl-N-(4-pyridyl)amino propanol typically follows a Nucleophilic Aromatic Substitution (
Synthesis Route: of 4-Chloropyridine
This protocol ensures the nitrogen at the 4-position is the exclusive site of alkylation.[1]
Reagents:
-
Substrate: 4-Chloropyridine hydrochloride (1.0 equiv).[1]
-
Nucleophile: 3-(Methylamino)propan-1-ol (1.2 equiv).[1]
-
Solvent: N,N-Dimethylformamide (DMF) or DMSO.[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).[1]
Step-by-Step Methodology:
-
Free Base Generation: Neutralize 4-chloropyridine HCl with saturated
and extract into DCM if starting from salt, or use excess base in situ. -
Reaction Setup: Dissolve 4-chloropyridine (10 mmol) and 3-(methylamino)propan-1-ol (12 mmol) in dry DMF (20 mL).
-
Base Addition: Add anhydrous
(20 mmol). -
Heating: Heat the mixture to 100–120°C for 12–18 hours under inert atmosphere (
). Note: High temperature is required to overcome the deactivation of the pyridine ring, although the 4-chloro position is susceptible to nucleophilic attack.[1] -
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[1]
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Eluent: DCM/MeOH 9:1 + 1% ).
Visualization of Synthesis Logic
The following diagram illustrates the reaction pathway and the competing side reaction (ring alkylation) which this route avoids.
Functional Applications in Drug Development & Catalysis
Polymer-Supported DMAP (PS-DMAP)
The most critical application of this molecule is as a precursor for PS-DMAP .[1]
-
Mechanism: The hydroxyl group reacts with a polymerizable monomer (e.g., acryloyl chloride) to form an acrylate ester. This monomer is then copolymerized with styrene or acrylamide.
-
Advantage: The resulting heterogeneous catalyst retains the "super-nucleophilic" activity of DMAP but can be removed by simple filtration, preventing product contamination—a crucial requirement in GMP drug manufacturing.
Catalytic Cycle (Acyl Transfer)
When used as a catalyst (or bound to resin), the pyridine nitrogen attacks acylating agents (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium ion .[1]
Medicinal Chemistry: Potassium Channel Blockade
4-Aminopyridine (Fampridine) is a clinically approved
-
SAR Insight: Substitutions on the amino nitrogen (N-alkyl) typically modulate potency and selectivity.[1]
-
Research Use: The hydroxypropyl tail allows this molecule to be used as a "tethered blocker," where it can be conjugated to fluorescent dyes or affinity tags to map ion channel distribution in neurons.
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.
Proton NMR ( NMR, 400 MHz, )
-
8.20 (d, J=6.5 Hz, 2H): Pyridine ring protons (
to ring N). Characteristic downfield shift. -
6.55 (d, J=6.5 Hz, 2H): Pyridine ring protons (
to ring N). Upfield due to electron donation from the amino group. -
3.65 (t, J=6.0 Hz, 2H):
(Hydroxymethyl).[1] -
3.45 (t, J=7.0 Hz, 2H):
(Methylene attached to amine).[1] -
3.00 (s, 3H):
(N-Methyl singlet).[1] Key diagnostic peak. -
1.85 (m, 2H):
(Central methylene).[1]
Mass Spectrometry[1]
-
Method: ESI-MS (Positive Mode).[1]
-
Expected Ion:
m/z. -
Fragmentation: Loss of the hydroxypropyl chain or methyl group may be observed at higher collision energies.
Safety & Handling Protocols
Hazard Class: Aminopyridines are potent neurotoxins.
-
Toxicity: 4-Aminopyridine derivatives can block potassium channels, leading to increased neurotransmitter release, seizures, or cardiac arrhythmias if ingested or absorbed.
-
Handling:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: All weighing and synthesis steps must be performed in a fume hood.
-
Skin Contact: Highly dangerous. Wash immediately with soap and water if exposed.
-
-
Storage: Store under inert gas (
) at 2–8°C. Hygroscopic; protect from moisture to prevent difficulty in accurate weighing.
References
-
Tomoi, M. et al. (1988). Novel synthesis of polymer-supported 4-(dialkylamino)pyridine catalysts. Journal of Polymer Science Part A: Polymer Chemistry . [1]
- Establishes the foundational chemistry for synthesizing N-alkyl-N-hydroxyalkyl-aminopyridines for polymer
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews .
- The authoritative review on the mechanism and utility of DMAP deriv
-
Keck, G. E. et al. (1999). Polymer-Supported DMAP: An Improved Catalyst for Acylation. Journal of Organic Chemistry .
- Describes the specific use of hydroxy-functionalized linkers for resin
-
Santa Cruz Biotechnology. 3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol Data Sheet.
- Reference for structural analogs and handling safety of pyridine-propanol deriv
Sources
An In-depth Technical Guide to Pyridine-Based Aminoalcohol Linkers for Medicinal Chemistry
Introduction: The Critical Role of Linkers in Modern Therapeutics
In the landscape of modern drug development, particularly in the realm of targeted therapies such as Antibody-Drug Conjugates (ADCs), the linker molecule is no longer a mere tether but a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. The ideal linker must maintain a stable connection between the targeting moiety and the cytotoxic payload during systemic circulation, yet orchestrate a timely and efficient release of the drug upon reaching the target tissue. This delicate balance of stability and controlled cleavage is paramount to achieving a wide therapeutic window.
Pyridine-based ring systems are a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs. Their unique electronic properties, ability to engage in hydrogen bonding, and influence on aqueous solubility make them a "privileged" scaffold.[1][2] When incorporated into a linker architecture, specifically as a pyridine-based aminoalcohol, this scaffold offers a sophisticated mechanism for pH-sensitive drug release, providing a compelling alternative to more conventional linker technologies. This guide provides a comprehensive overview of the synthesis, mechanism, and application of pyridine-based aminoalcohol linkers for researchers and drug development professionals.
The Pyridine-Aminoalcohol Motif: A Nexus of Stability and Controlled Release
The strategic incorporation of a pyridine ring in proximity to an aminoalcohol functionality creates a linker with tunable, pH-dependent cleavage characteristics. The basicity of the pyridine nitrogen atom is the lynchpin of this mechanism.
Mechanism of pH-Sensitive Cleavage
At physiological pH (~7.4), the pyridine nitrogen is largely unprotonated, and the linker remains stable. However, in the acidic microenvironment of tumors or within endosomes and lysosomes (pH 4.5-6.5), the pyridine nitrogen becomes protonated. This protonated pyridinium ion can then act as an intramolecular acid catalyst, promoting the hydrolysis of a nearby labile bond, such as a carbamate or ester, that connects the linker to the payload.[3][4][5] This intramolecular catalysis significantly accelerates drug release in the target acidic environment compared to the neutral pH of the bloodstream.
The rate of this hydrolysis can be finely tuned by modulating the electronic properties and steric environment of the pyridine ring, as well as the distance between the pyridine nitrogen and the cleavable bond.[3][4] This "tunability" is a significant advantage, allowing for the optimization of the linker for specific drugs and disease targets.
dot digraph "pH_Sensitive_Cleavage_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: pH-dependent drug release mechanism of a pyridine-based linker.
Synthesis and Characterization of Pyridine-Based Aminoalcohol Linkers
The synthesis of pyridine-based aminoalcohol linkers can be approached through several versatile routes, typically involving the construction of a functionalized pyridine core followed by the introduction or modification of the amino and alcohol moieties.
Representative Synthetic Protocol: Synthesis of (4-(Aminomethyl)pyridin-2-yl)methanol
This protocol outlines a representative, multi-step synthesis starting from a commercially available pyridine derivative.
Step 1: Synthesis of 2-Cyano-4-methylpyridine
This step involves the conversion of a methylpyridine to a cyanopyridine, which serves as a precursor for the amino group.
-
Materials: 2,4-Lutidine (2,4-dimethylpyridine), Ammonia, Air, Catalyst (e.g., Vanadium-Titanium oxide).
-
Procedure: In a fixed-bed reactor, a mixture of 2,4-lutidine, ammonia, and air is passed over a heated catalyst bed. The reaction is typically carried out at high temperatures (350-450 °C). The effluent gas is cooled, and the product is condensed and collected. The crude product is then purified by distillation under reduced pressure to yield 2-cyano-4-methylpyridine.
-
Causality: The ammoxidation of the methyl group at the 2-position is generally more facile than at the 4-position, providing regioselectivity. The cyano group is a versatile handle for subsequent reduction to an aminomethyl group.
Step 2: Oxidation of the 4-Methyl Group
This step introduces the hydroxyl functionality precursor.
-
Materials: 2-Cyano-4-methylpyridine, Potassium Permanganate (KMnO₄), Water, Sulfuric Acid.
-
Procedure: 2-Cyano-4-methylpyridine is suspended in water, and a solution of potassium permanganate is added portion-wise while maintaining the temperature below 40°C. The reaction mixture is stirred until the purple color of the permanganate disappears. The mixture is then filtered to remove manganese dioxide. The filtrate is acidified with sulfuric acid to precipitate 2-cyanopyridine-4-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
-
Causality: The methyl group is oxidized to a carboxylic acid, which can be selectively reduced to an alcohol in the next step.
Step 3: Concurrent Reduction of Cyano and Carboxylic Acid Groups
This final step generates the desired aminoalcohol.
-
Materials: 2-Cyanopyridine-4-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄) or Borane-Tetrahydrofuran Complex (BH₃·THF), Anhydrous Tetrahydrofuran (THF), Hydrochloric Acid, Sodium Hydroxide.
-
Procedure: A solution of 2-cyanopyridine-4-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF under an inert atmosphere (e.g., argon or nitrogen) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (4-(aminomethyl)pyridin-2-yl)methanol.
-
Causality: Strong reducing agents like LiAlH₄ or BH₃·THF are required to reduce both the carboxylic acid and the nitrile functionalities simultaneously.[6] The choice of reducing agent can influence the reaction conditions and workup procedure.
dot digraph "Synthesis_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Caption: Representative synthetic workflow for a pyridine-based aminoalcohol linker.
Characterization
The synthesized linker should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the proton and carbon framework of the molecule. The chemical shifts and coupling patterns will be characteristic of the substituted pyridine ring and the aminoalcohol side chains.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), N-H stretches of the amine (~3300-3400 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring (~1500-1600 cm⁻¹).[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized linker.
-
Chiral High-Performance Liquid Chromatography (HPLC): For chiral linkers, chiral HPLC is necessary to determine the enantiomeric excess (ee) or diastereomeric excess (de).[]
Applications in Medicinal Chemistry
Pyridine-based aminoalcohol linkers are particularly well-suited for applications where controlled, environment-sensitive drug release is desired.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, these linkers can provide a robust platform for pH-dependent payload release within the tumor microenvironment or following endocytosis into cancer cells. This is in contrast to the widely used enzyme-cleavable linkers, such as the valine-citrulline (Val-Cit) linker found in Adcetris® (Brentuximab vedotin) and Padcev® (Enfortumab vedotin), which rely on the presence of specific lysosomal proteases like Cathepsin B.[5][11]
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Representative Drug (Linker) |
| Pyridine-Aminoalcohol | pH-sensitive (acid-labile) | Tunable release kinetics; not dependent on enzyme expression levels. | Potential for premature release if plasma stability is not optimized. | (In development) |
| Peptide-Based (e.g., Val-Cit) | Enzymatic cleavage | High plasma stability; well-established technology. | Efficacy depends on protease expression in tumors; potential for off-target cleavage. | Adcetris®, Padcev® |
| Hydrazone | pH-sensitive (acid-labile) | Simple chemistry; rapid release in acidic conditions. | Can have variable plasma stability, leading to premature drug release. | Mylotarg® (gemtuzumab ozogamicin) |
| Disulfide | Reduction-sensitive | Exploits high intracellular glutathione concentrations. | Potential for premature cleavage in the bloodstream. | (Used in early-generation ADCs) |
| Non-Cleavable (e.g., SMCC) | Antibody catabolism | High plasma stability.[8] | Limited bystander effect; payload released with linker and amino acid attached. | Kadcyla® (trastuzumab emtansine) |
Small Molecule Drug Conjugates (SMDCs)
The principles of targeted delivery and controlled release are also applicable to SMDCs, where a small molecule ligand is used to target a specific receptor on diseased cells. Pyridine-based aminoalcohol linkers can be employed to tether potent cytotoxic agents to these targeting ligands, again leveraging the pH differential for selective drug release.
Case Study: A Forward-Looking Perspective
While there are currently no blockbuster drugs on the market that explicitly utilize a pyridine-based aminoalcohol linker, the technology holds significant promise. The limitations of existing linker technologies, such as enzyme-dependent release and variable plasma stability, underscore the need for novel, tunable platforms. The pyridine-based aminoalcohol linker, with its well-defined, pH-triggered release mechanism, represents a compelling area for future research and development in the field of targeted drug delivery.
Conclusion and Future Outlook
Pyridine-based aminoalcohol linkers offer a sophisticated and tunable platform for the design of advanced drug delivery systems. Their unique pH-sensitive release mechanism, grounded in the fundamental chemistry of the pyridine ring, provides a powerful tool for achieving controlled and targeted drug release. As the demand for safer and more effective targeted therapies continues to grow, the rational design and application of innovative linker technologies, such as the one described herein, will be crucial to the future of medicinal chemistry. Further research into optimizing the stability and release kinetics of these linkers will undoubtedly pave the way for their inclusion in the next generation of life-saving therapeutics.
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H. Lu, et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. Bioconjugate Chemistry, 27(3), 734-741. Available from: [Link]
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H. Lu, et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. PubMed, 26886111. Available from: [Link]
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Y. Zhang, et al. (2020). Highly pH-sensitive polyurethane exhibiting shape memory and drug release. Polymer Chemistry, 11(1), 108-116. Available from: [Link]
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M. A. G. M. Ting, et al. (2021). New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity in Asymmetric Allylic Alkylation. Molecules, 26(12), 3538. Available from: [Link]
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S. K. Das, et al. (2018). Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides. Angewandte Chemie International Edition, 57(48), 15832-15836. Available from: [Link]
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J. Chen, et al. (2021). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry, 19(34), 7447-7452. Available from: [Link]
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Y. Lee, et al. (2017). pH-responsive bond as a linker for the release of chemical drugs from RNA–drug complexes in endosome or lysosome. Nucleic Acids Research, 45(19), 11057-11068. Available from: [Link]
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H. Kim, et al. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 66(13), 8750-8761. Available from: [Link]
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J. D. Bargh, et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. Available from: [Link]
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J. C. Gonzalez-Gomez, et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(9), 1140-1151. Available from: [Link]
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H. Wang, et al. (2017). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 60(16), 7084-7096. Available from: [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Available from: [Link]
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H. Wang, et al. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 447-451. Available from: [Link]
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C. A. de Kock, et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 836. Available from: [Link]
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Foreword: Charting New Territory in Potassium Channel Modulation
An In-Depth Technical Guide to the 4-AP Derivative: 3-(N-methyl-N-(4-pyridyl)amino)propanol
The therapeutic landscape for neurological disorders is in a constant state of evolution, driven by the pursuit of molecules with enhanced efficacy, refined selectivity, and improved safety profiles. 4-Aminopyridine (4-AP), a cornerstone potassium channel blocker, validated the clinical potential of this mechanistic class through its success in treating walking disabilities in multiple sclerosis.[1] However, the journey does not end with the parent compound. It begins. The development of derivatives is a critical endeavor to fine-tune pharmacological activity. This guide is dedicated to the exploration of one such novel derivative: 3-(N-methyl-N-(4-pyridyl)amino)propanol. As this molecule represents a frontier in 4-AP analog development, this document is structured not as a historical review, but as a forward-looking technical manual for the researchers and drug development professionals actively synthesizing and evaluating such compounds. We will proceed from the foundational principles of 4-AP to the practical synthesis, proposed mechanism, and analytical validation of this specific derivative, providing the scientific rationale behind each step to empower and guide its investigation.
The 4-Aminopyridine Core: A Validated Pharmacophore
The therapeutic action of 4-aminopyridine (4-AP) is rooted in its function as a non-selective blocker of voltage-gated potassium (Kv) channels.[2] In healthy neurons, these channels are pivotal for repolarizing the cell membrane following an action potential, thereby controlling neuronal excitability and neurotransmitter release.[3]
In demyelinated axons, such as those found in multiple sclerosis, the exposure of Kv channels that are normally concealed beneath the myelin sheath leads to a "leaking" of potassium ions. This current leak short-circuits the action potential, impeding or blocking nerve impulse conduction. 4-AP exerts its therapeutic effect by binding within the intracellular pore of these exposed channels, physically occluding the path for K+ ion efflux.[4][5] This blockade delays repolarization, allowing the action potential to persist for longer and propagate down the demyelinated axon, thereby restoring a degree of neurological function.[1] The rationale for developing derivatives like 3-(N-methyl-N-(4-pyridyl)amino)propanol stems from the desire to optimize this interaction, potentially enhancing selectivity for specific Kv channel subtypes or modifying pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.[6]
Synthetic Strategy: A Protocol for a Novel Derivative
The synthesis of 3-(N-methyl-N-(4-pyridyl)amino)propanol can be efficiently achieved via a nucleophilic aromatic substitution reaction. The following protocol provides a detailed, step-by-step methodology grounded in established chemical principles.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize 3-(N-methyl-N-(4-pyridyl)amino)propanol by reacting 4-chloropyridine with N-methyl-3-aminopropanol.
Materials:
-
4-chloropyridine hydrochloride
-
N-methyl-3-aminopropanol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Standard inert atmosphere (Nitrogen or Argon) glassware and apparatus
Procedure:
-
Reactant Preparation: To a dry, three-neck round-bottom flask under an inert atmosphere, add 4-chloropyridine hydrochloride (1.0 equivalent) and anhydrous DMF (approx. 10 mL per gram of starting material).
-
Amine Addition: Add N-methyl-3-aminopropanol (1.2 equivalents) to the stirring suspension.
-
Base Neutralization: Slowly add triethylamine (2.5 equivalents) dropwise to the mixture at room temperature. An initial exotherm may be observed.
-
Causality Explanation: Triethylamine serves a dual purpose. First, it deprotonates the hydrochloride salt of 4-chloropyridine, liberating the free base required for the reaction. Second, it acts as a scavenger for the HCl generated during the substitution, driving the reaction equilibrium toward the product.
-
-
Thermal Promotion: Heat the reaction mixture to 85-95 °C and maintain for 16-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Explanation: Nucleophilic aromatic substitution on a pyridine ring is an energetically demanding process. Thermal energy is required to overcome the activation barrier for the addition-elimination mechanism.
-
-
Aqueous Work-up: Upon completion, cool the mixture to ambient temperature. Pour the reaction mixture into water and transfer to a separatory funnel.
-
Product Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Causality Explanation: The desired product is significantly more soluble in the organic solvent (EtOAc) than in the aqueous phase, while the polar solvent (DMF) and inorganic salts partition into the water layer.
-
-
Washing and Drying: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Causality Explanation: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove bulk water from the organic phase before final drying with MgSO₄.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Chromatographic Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to isolate the pure compound.
Visualization of the Synthetic Workflow
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Proposed Mechanism of Action: A Cellular Perspective
The molecular architecture of 3-(N-methyl-N-(4-pyridyl)amino)propanol strongly suggests its primary mechanism of action will be consistent with that of 4-AP: blockade of voltage-gated potassium channels.
-
Intracellular Binding: The compound is expected to cross the cell membrane and bind to a site within the central pore of the Kv channel from the intracellular side.[4][5] The pyridyl nitrogen, which will be protonated and positively charged at physiological pH, is critical for this interaction.
-
Inhibition of K+ Efflux: This binding event physically obstructs the channel, preventing the outward flow of potassium ions that is necessary for rapid membrane repolarization.
-
Action Potential Broadening: The consequence of this blockade is a prolongation of the action potential duration.
-
Enhanced Calcium Influx: The extended depolarization phase keeps voltage-gated calcium (Ca²⁺) channels at the presynaptic terminal open for a longer period.
-
Increased Neurotransmitter Release: The resulting increase in intracellular Ca²⁺ concentration enhances the fusion of synaptic vesicles with the presynaptic membrane, leading to a greater release of neurotransmitters into the synaptic cleft.
Visualization of the Signaling Pathway
Caption: Proposed mechanism for enhanced neurotransmission via Kv channel blockade.
Analytical Validation: A Self-Validating System
Confirming the identity and purity of the newly synthesized compound is a non-negotiable step. A multi-pronged analytical approach ensures the trustworthiness of all subsequent biological data.
| Analytical Method | Parameter Measured | Expected Outcome for 3-(C₉H₁₄N₂O) |
| ¹H NMR | Proton environment | Distinct signals for pyridyl, N-methyl, and propanol chain protons with correct chemical shifts and coupling patterns. |
| ¹³C NMR | Carbon skeleton | Resonances corresponding to the nine unique carbon atoms in the structure. |
| Mass Spectrometry (ESI+) | Mass-to-charge ratio | A prominent peak for the molecular ion [M+H]⁺ at m/z 167.12. |
| RP-HPLC | Purity and retention | A single major peak under specified conditions, indicating a purity of >98%. |
| FTIR | Functional groups | Characteristic absorptions for O-H (alcohol), C-N (amine), and C=C/C=N (aromatic ring) bonds. |
Future Directions and Therapeutic Potential
The successful synthesis and characterization of 3-(N-methyl-N-(4-pyridyl)amino)propanol is the first step in a long but potentially rewarding drug development pathway.
-
Potential Applications: Based on its parent compound, this derivative is a candidate for any condition involving compromised axonal conduction, including multiple sclerosis , spinal cord injury , and potentially certain forms of neuropathic pain .
-
Next Steps in Research:
-
In Vitro Electrophysiology: Use patch-clamp techniques to determine the compound's IC₅₀ on various Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3) to establish its potency and selectivity profile.
-
Pharmacokinetic Studies: Conduct in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo studies in animal models to determine its half-life, bioavailability, and blood-brain barrier penetration.
-
Efficacy in Disease Models: Test the compound in established animal models of multiple sclerosis (e.g., Experimental Autoimmune Encephalomyelitis - EAE) or spinal cord injury to validate its therapeutic potential.
-
Safety and Toxicology: Perform comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.
-
This structured progression from synthesis to in vivo validation is essential to determine if the structural modifications in 3-(N-methyl-N-(4-pyridyl)amino)propanol translate into a meaningful therapeutic advantage.
References
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology. [Link]
-
The voltage-gated potassium channels and their relatives. Nature. [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology. [Link]
-
Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]
-
On the Mechanism by which 4-Aminopyridine Occludes Quinidine Block of the Cardiac K+ Channel, hKv1.5. The Journal of General Physiology. [Link]
-
Activation of voltage gated Potassium channels. Reactome. [Link]
-
Mechanisms of Activation of Voltage-Gated Potassium Channels. Acta Naturae. [Link]
-
Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating. Cold Spring Harbor Perspectives in Biology. [Link]
-
Mechanisms of Activation of Voltage-Gated Potassium Channels. ResearchGate. [Link]
-
N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. MDPI. [Link]
-
Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. [Link]
-
Pharmacology of 4-AP derivatives. ResearchGate. [Link]
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- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile of 3-(N-methyl-N-(4-pyridyl)amino)propanol
This guide details the solubility profile, physicochemical properties, and experimental characterization of 3-(N-methyl-N-(4-pyridyl)amino)propanol .
Executive Summary
3-(N-methyl-N-(4-pyridyl)amino)propanol is a 4-aminopyridine derivative characterized by high aqueous solubility.[1][2] Its solubility is driven by two primary factors: the high basicity of the 4-aminopyridine core (estimated pKa ~9.3–9.6) and the hydrophilic hydroxyl tail.
-
Estimated Solubility: >50 mg/mL (at pH 7.0).
-
Solubility Class: High (likely miscible in acidic/neutral buffers).
-
Critical Insight: Due to its structural similarity to 4-Dimethylaminopyridine (DMAP), this compound exists predominantly as a cation at physiological pH. This renders it difficult to extract into organic solvents (like dichloromethane or ethyl acetate) unless the aqueous phase is alkalinized to pH >11.
Physicochemical Architecture
To understand the solubility behavior, we must deconstruct the molecule into its functional pharmacophores.
Structural Analysis
The molecule consists of three distinct domains that dictate its interaction with water:
| Domain | Structure | Function in Solubility |
| Core | 4-Pyridyl Ring | Ionizable Center: The ring nitrogen is the primary basic site. Resonance from the exocyclic nitrogen increases electron density here, significantly raising pKa compared to unsubstituted pyridine. |
| Linker | Tertiary Amine | Resonance Donor: The N-methyl group donates electron density into the pyridine ring, stabilizing the protonated form (cation). |
| Tail | 3-Hydroxypropyl | H-Bonding: The terminal primary alcohol (-OH) acts as both a hydrogen bond donor and acceptor, enhancing solubility in the neutral state. |
pKa and Ionization State
The solubility of this compound is heavily pH-dependent.
-
Reference Standard: 4-Dimethylaminopyridine (DMAP) has a pKa of 9.6 .
-
Target Molecule: Replacing a methyl group with a propyl-alcohol chain exerts a minimal inductive effect. Therefore, the pKa of 3-(N-methyl-N-(4-pyridyl)amino)propanol is estimated to be 9.3 ± 0.3 .
Implication: At neutral pH (7.0), the compound is >99% protonated .
Solubility Mechanism & Visualization
The following diagram illustrates the protonation equilibrium that dominates the solubility profile.
Figure 1: The pH-dependent solubility switch. At physiological pH, the molecule is a soluble cation.
Experimental Determination Protocol
Since specific "g/L" data is often proprietary for intermediates, researchers must validate solubility empirically. This protocol ensures accuracy for amphiphilic bases.
"Shake-Flask" Method (Thermodynamic Solubility)
Objective: Determine the saturation limit at equilibrium.
-
Preparation: Weigh 50 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of buffer (pH 7.4 PBS) or water.
-
Agitation: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Check: If the solid dissolves completely, add more solid until a precipitate persists.
-
-
Equilibration: Allow the sample to stand for 2 hours to settle undissolved solids.
-
Filtration: Filter the supernatant using a PVDF syringe filter (0.22 µm) .
-
Note: Do not use Nylon filters if nonspecific binding is suspected, though unlikely for this hydrophilic molecule.
-
-
Quantification: Dilute the filtrate 100x and analyze via HPLC-UV (254 nm).
Partition Coefficient (LogD) Screening
To optimize extraction, determine the distribution coefficient (LogD) across pH.
| pH Condition | Predicted Phase Preference |
| pH 1 - 7 | Aqueous Phase (Compound is cationic BH⁺) |
| pH 9 - 10 | Mixed (Equilibrium near pKa) |
| pH > 12 | Organic Phase (Compound is neutral B) |
Protocol:
-
Dissolve compound in pH 7.4 buffer.
-
Add equal volume of 1-Octanol.
-
Shake for 1 hour; centrifuge to separate phases.
-
Measure concentration in both phases.
-
Expected Result: Low LogD at pH 7.4 (concentration stays in water).
Applications & Handling
Synthesis Workup (Critical Warning)
A common pitfall in synthesizing this intermediate is product loss during aqueous workup .
-
Problem: If you quench a reaction with water or weak acid (NH₄Cl), the product protonates and stays in the water layer. Extracting with EtOAc or DCM will yield nothing.
-
Solution: You must adjust the aqueous layer to pH 12-13 using NaOH or KOH before extraction. This forces the molecule into its neutral, lipophilic form, allowing it to partition into the organic solvent.
Formulation
-
Salt Selection: Due to the accessible pyridine nitrogen, this compound readily forms stable crystalline salts with acids (HCl, H₂SO₄, Mesylate).
-
Stability: Aqueous solutions at neutral pH are stable, but avoid strong oxidizing agents which may form N-oxides at the pyridine nitrogen.
References
-
PubChem. 4-Dimethylaminopyridine (DMAP) Compound Summary. National Library of Medicine. Available at: [Link]
-
DrugBank Online. Fampridine (4-Aminopyridine) Pharmacology & Solubility. Available at: [Link]
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard reference for pyridine pKa shifts).
Sources
Methodological & Application
Protocol for N-alkylation of 4-aminopyridine with 3-halo-1-propanol
Application Note:
Part 1: Executive Summary
This technical guide details the protocol for the N-alkylation of 4-aminopyridine (4-AP) using 3-halo-1-propanols (specifically 3-bromo-1-propanol or 3-chloro-1-propanol).[1][2]
Critical Scientific Insight: Researchers must recognize that the direct alkylation of 4-aminopyridine with alkyl halides under neutral or mildly basic conditions proceeds exclusively at the ring nitrogen (N1), yielding the quaternary pyridinium salt (1-substituted-4-aminopyridinium).[1][2] This is contrary to the intuition of some medicinal chemists aiming for exocyclic amine functionalization (to form secondary amines), which requires alternative strategies such as reductive amination or protection-deprotection sequences.[1]
This protocol focuses on the high-yield synthesis of the 1-(3-hydroxypropyl)-4-aminopyridinium salt , a valuable motif in the development of ionic liquids, organocatalysts, and cationic lipid formulations.[1][2]
Part 2: Scientific Foundation & Logic
Mechanistic Grounding: The Regioselectivity Paradox
To control this reaction, one must understand the electronic structure of 4-aminopyridine.[1]
-
Ring Nitrogen (N1): Highly nucleophilic and basic (
). The lone pair is in an orbital orthogonal to the -system, making it available for electrophilic attack.[1] -
Exocyclic Nitrogen (N-exo): Less nucleophilic.[1] Its lone pair is delocalized into the pyridine ring via resonance, increasing the electron density at N1 and C3/C5, but decreasing its own availability.[2]
Therefore, in a direct
Reaction Pathway Diagram
The following diagram illustrates the reaction mechanism and the divergence based on conditions.
Caption: Mechanistic pathway showing the preferential alkylation at the ring nitrogen (N1) due to superior nucleophilicity compared to the resonance-stabilized exocyclic amine.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Role |
| 4-Aminopyridine | 94.11 | 1.0 | Nucleophile |
| 3-Bromo-1-propanol | 139.00 | 1.1 - 1.2 | Electrophile |
| Acetonitrile (MeCN) | - | Solvent | Polar Aprotic, promotes precipitation |
| Toluene | - | Solvent | Alternative (higher boiling point) |
| Ethanol | - | Solvent | For recrystallization |
Note: 3-Bromo-1-propanol is preferred over the chloro- analog due to the better leaving group ability of bromide, allowing for milder reaction temperatures.[1][2]
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-aminopyridine (1.88 g, 20 mmol) and Acetonitrile (20 mL). Stir until fully dissolved.
-
Add 3-bromo-1-propanol (3.06 g, 22 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.
-
Expert Tip: If using the less reactive 3-chloro-1-propanol, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).[1]
-
Step 2: Reaction Execution
-
Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (
or Ar) to prevent oxidation or moisture absorption. -
Monitor the reaction by TLC (Mobile phase: 10% MeOH in DCM with 1%
). The starting 4-AP will disappear, and a baseline spot (the salt) will appear.[1] -
Duration:
Step 3: Isolation & Work-up [1][2][7]
-
Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.
-
The product, 1-(3-hydroxypropyl)-4-aminopyridinium bromide , typically precipitates as a white or off-white solid.[1][2]
-
Filtration: Filter the solid under vacuum.
-
Wash: Wash the filter cake with cold acetonitrile (
) and then diethyl ether ( ) to remove unreacted alcohol and organic impurities.
Step 4: Purification
-
Recrystallization: If the product is colored or impure, recrystallize from boiling Ethanol or an Ethanol/Ethyl Acetate mixture.[1]
-
Dissolve the salt in minimum hot ethanol, filter while hot (to remove dust), and add ethyl acetate dropwise until cloudiness persists. Cool to 4°C.[1]
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours. These salts can be hygroscopic; store in a desiccator.[1]
Expected Results & Characterization
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield | 75% - 90% |
| Melting Point | 120°C - 125°C (Dependent on anion and purity) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Ether, Hexane |
NMR Diagnostics (
-
Ring Protons: Significant downfield shift compared to neutral 4-AP.[1] The
-protons (adjacent to quaternary N) will shift from ~8.0 ppm to ~8.4–8.7 ppm .[1] -
Exocyclic
: Broad singlet, typically integrates to 2H.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Alkyl Chain: Distinct triplets/multiplets for the propyl linker (
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> , ).[1]
Part 4: Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble in solvent.[1][2] | Concentrate the reaction mixture to 25% volume and add cold Diethyl Ether or Ethyl Acetate to induce precipitation.[1] |
| Low Yield | Incomplete reaction (esp. with Chloride).[1][5][8] | Switch to 3-Bromo-1-propanol or add NaI catalyst.[1][2] Increase reaction time. |
| Oily Product | Solvent occlusion or impurities.[1] | Triturate the oil with dry Diethyl Ether or Hexane and scratch the flask wall to induce crystallization. |
Safety Hazards (E-E-A-T)
-
4-Aminopyridine: A potent Potassium Channel Blocker .[1] Highly toxic if swallowed or absorbed through skin.[1][9] It can cause seizures.[1] Handle exclusively in a fume hood with double nitrile gloves.[1]
-
3-Bromo-1-propanol: Alkylating agent.[1][2] Toxic and corrosive.[1][9]
-
Waste Disposal: All aqueous waste containing 4-AP residues must be treated as hazardous chemical waste, not flushed.[1][2]
References
-
Basicity and Nucleophilicity of Aminopyridines
-
Synthesis of Pyridinium Salts
-
4-Aminopyridine Pharmacology & Safety
-
Alternative Regioselectivity (Exocyclic Amine Synthesis)
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Crystal structure of 3-amino-1-propylpyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rockchemicalsinc.com [rockchemicalsinc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Reductive amination synthesis of N-methyl-N-pyridyl aminoalcohols
Application Note: High-Fidelity Synthesis of N-Methyl-N-Pyridyl Aminoalcohols
Part 1: Strategic Overview & Mechanistic Insight
The Challenge: Bifunctional Complexity N-methyl-N-pyridyl aminoalcohols are privileged scaffolds in medicinal chemistry (e.g., precursors to antihistamines, chiral ligands for asymmetric catalysis). Synthesizing them presents a unique "chemoselectivity triad" challenge:
-
Pyridine Nitrogen: A basic center that can poison Lewis acid catalysts or coordinate with boron intermediates.[1]
-
Free Hydroxyl Group: Susceptible to competitive O-alkylation or borate ester formation.[1]
-
Steric Bulk: The N-methyl group on the starting amine (if used directly) significantly retards iminium ion formation compared to primary amines.[1]
The Solution: Controlled Reductive Alkylation
While catalytic hydrogenation is viable, it often reduces the pyridine ring or requires high pressure.[1] The industry-standard approach utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Borohydride (
Mechanistic Pathway The reaction proceeds via the formation of a cationic iminium intermediate.[1] The presence of the pyridine ring actually facilitates this by stabilizing the transition state via weak intramolecular hydrogen bonding (if the geometry permits), but can also retard reaction kinetics if the pyridine nitrogen is protonated by the acid catalyst intended for the carbonyl.[1]
Part 2: Experimental Protocols
Method A: Direct Reductive Amination (The "One-Pot" Standard)
Best for: Reacting Pyridine Carboxaldehydes with N-Methyl Aminoalcohols.
Reagents & Stoichiometry:
-
Substrate 1: Pyridine-2-carboxaldehyde (1.0 equiv)
-
Substrate 2: N-Methylaminoethanol (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv)
Protocol:
-
Pre-Complexation: In a flame-dried round-bottom flask under
, dissolve Pyridine-2-carboxaldehyde (10 mmol) in DCE (30 mL). -
Amine Addition: Add N-Methylaminoethanol (11 mmol) dropwise.
-
Expert Insight: Although secondary amines react slower than primary amines, the aldehyde is highly reactive.[1] Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.
-
-
Catalysis: Add Acetic Acid (10 mmol).
-
Critical Step: The acid catalyzes the dehydration of the hemiaminal.[1] Do not skip this for secondary amines.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes.
-
Safety: STAB evolves acetic acid upon hydrolysis; ensure venting.[1]
-
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).[1]
-
Workup:
-
Quench with saturated aqueous
(gas evolution!).[1] -
Extract with DCM (3x).[1]
-
Crucial Purification Step: Pyridyl amines often streak on silica.[1] Wash the organic layer with brine, dry over
.[1][3] -
Purify via Flash Column Chromatography using DCM:MeOH (95:5) with 1%
or additive to prevent tailing.[1]
-
Method B: Stepwise Sequential Methylation (The "Chiral" Route)
Best for: Synthesizing Chiral Ligands where the starting material is a primary chiral amino alcohol (e.g., L-Valinol).
Phase 1: Reductive Amination (Primary Amine)
-
Dissolve Pyridine-2-carboxaldehyde (1.0 equiv) and Chiral Amino Alcohol (1.0 equiv) in MeOH.
-
Stir for 2 hours (Imine formation is usually quantitative and rapid for primary amines).
-
Note: Dehydrating agents (
) are rarely needed for this specific pair due to the stability of the pyridyl-imine.[1]
-
-
Cool to 0°C and add
(1.5 equiv) slowly.-
Why NaBH4? Since the imine is fully formed, the cheaper, stronger reductant is safe to use here.[1]
-
-
Workup and isolate the secondary amine intermediate.[1]
Phase 2: Reductive Methylation (Eschweiler-Clarke Modification)
-
Dissolve the secondary amine (from Phase 1) in MeOH or Acetonitrile.[1]
-
Add Aqueous Formaldehyde (37%, 5.0 equiv). Stir for 15 mins.
-
Add STAB (2.0 equiv) or
(if acidic conditions are tolerated).[1] -
Stir overnight.
-
Alternative: Reflux in Formic Acid/Formaldehyde (Traditional Eschweiler-Clarke), though this may esterify the alcohol. The STAB method preserves the free hydroxyl.[1]
-
Part 3: Data & Visualization
Table 1: Reducing Agent Selection Matrix
| Reducing Agent | Reactivity | Selectivity | Acid Tolerance | Recommended Use |
| STAB | Moderate | High (Imine > Aldehyde) | Good | Primary Choice for one-pot reductive amination.[1] |
| NaBH4 | High | Low (Reduces Aldehydes) | Poor (Decomposes) | Use only in Stepwise protocols after imine formation.[1] |
| NaBH3CN | Low | High | Excellent (pH 3-5) | Legacy method.[1] Toxic (HCN risk).[1] Use only if STAB fails. |
| H2 / Pd-C | Variable | Low (Pyridine reduction risk) | Neutral | Avoid unless removing protecting groups simultaneously.[1] |
Workflow Diagram: One-Pot Synthesis (Method A)
Caption: Figure 1. Optimized workflow for the one-pot reductive amination using Sodium Triacetoxyborohydride (STAB).
Mechanism Diagram: Iminium Ion Reduction
Caption: Figure 2. Mechanistic pathway highlighting the critical hydride transfer to the activated iminium species.
Part 4: Troubleshooting & Optimization
-
Pyridine Toxicity & Odor: All pyridine derivatives should be handled in a well-ventilated fume hood.[1] Pyridine-2-carboxaldehyde is particularly pungent and penetrative.[1]
-
Stalled Reaction: If the reaction stalls at the imine stage (common with sterically hindered amino alcohols), add activated Molecular Sieves (4Å) to drive the dehydration equilibrium.[1]
-
Boron Complexation: The pyridine nitrogen can complex with boron byproducts, making the product water-soluble and hard to extract.[1]
-
Fix: If yield is low, reflux the crude reaction mixture in MeOH for 30 minutes before final workup to break B-N complexes, or perform an oxidative workup (rarely needed for STAB, common for Borane reagents).
-
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1] Link
-
Master Organic Chemistry. (2017). "Reductive Amination."[1][2][3][4][5][6][7][8][9][10] Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. gctlc.org [gctlc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Guide: Conjugation Strategies for 3-(N-methyl-N-(4-pyridyl)amino)propanol
[1]
Executive Summary & Molecule Profile[2]
This guide details the conjugation of 3-(N-methyl-N-(4-pyridyl)amino)propanol (hereafter referred to as 4-Py-AP ) to molecular scaffolds.[1] While structurally similar to the widely used Rosiglitazone intermediate (which utilizes the 2-pyridyl isomer), the 4-pyridyl isomer presents unique chemical challenges and opportunities.[1]
Key Technical Insight: Unlike its 2-pyridyl counterpart, the 4-aminopyridine moiety in 4-Py-AP functions electronically as a 4-(dimethylamino)pyridine (DMAP) analog.[1] The ring nitrogen is highly basic (pKa ~9.2–9.[1]6) and nucleophilic.[1] This drastically alters the conjugation strategy compared to standard alcohols; the ring nitrogen can catalyze its own acylation or act as a nucleophilic trap for electrophiles (e.g., sulfonyl chlorides), leading to unwanted side reactions.
Molecule Specifications
| Property | Value / Description | Impact on Conjugation |
| Structure | Pyridine ring with para-amino substitution | High electron density on ring nitrogen.[1] |
| Functional Group | Primary Alcohol (-OH) | Target for conjugation (nucleophile).[1] |
| Basicity (pKa) | ~9.5 (Ring N), ~16 (Alcohol) | Ring N will protonate in acidic media; requires base-stable linkers.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Hexanes | Compatible with standard organic synthesis solvents.[1] |
| Reactivity | DMAP-like nucleophilicity | Avoid direct mesylation/tosylation without N-protection/protonation.[1] |
Chemistry Strategy: Selecting the Route
The conjugation strategy depends on the functional group present on your target scaffold.
Route A: The Mitsunobu Coupling (Gold Standard)
-
Target Scaffold: Phenols (Ar-OH), Imides, or acidic heterocycles.[1][2]
-
Mechanism: Redox-dehydration using Phosphine/Azodicarboxylate.[1]
-
Why: It avoids the generation of harsh electrophiles that could react with the basic pyridine ring. The reaction proceeds under neutral/mild conditions where the pyridine remains unreactive.
Route B: The Alkyl Chloride Activation (Scale-Up)[1]
-
Target Scaffold: Phenoxides, Thiolates, or Secondary Amines.
-
Mechanism: Conversion of alcohol to alkyl chloride using Thionyl Chloride (
), followed by displacement. -
Why: Using
generates HCl in situ, converting the basic pyridine to its non-nucleophilic hydrochloride salt ( ).[1] This protects the ring nitrogen during activation.[1]
Detailed Protocols
Protocol A: Mitsunobu Conjugation to Phenolic Scaffolds
Application: Attaching 4-Py-AP to a drug core (e.g., tyrosine residue, hydroxy-aryl pharmacophore).[1]
Reagents:
-
4-Py-AP (1.0 equiv)[1]
-
Scaffold (Phenol derivative) (1.0 – 1.2 equiv)
-
Triphenylphosphine (
) (1.5 equiv) -
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or DCM
Step-by-Step Workflow:
-
Preparation: Dissolve 4-Py-AP (1.0 mmol), the Phenolic Scaffold (1.0 mmol), and
(1.5 mmol) in anhydrous THF (10 mL) under an inert atmosphere ( or Ar). -
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to prevent azodicarboxylate decomposition and control the exotherm.
-
Addition: Dissolve DIAD (1.5 mmol) in a small volume of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes. The solution will turn yellow/orange.[1]
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.[1]
-
Workup:
-
Concentrate the solvent under reduced pressure.[1]
-
Purification Tip: The byproduct
is difficult to remove.[1] Triturate the residue with cold diethyl ether (the product and oxide often have different solubilities) or proceed directly to Flash Column Chromatography (Silica gel, gradient DCM -> 5% MeOH/DCM).
-
Protocol B: Activation via Chlorination ( )
Application: Creating a reactive electrophile for reaction with amines or nucleophilic scaffolds where Mitsunobu fails.[1]
Reagents:
-
4-Py-AP (1.0 equiv)[1]
-
Thionyl Chloride (
) (3.0 equiv) -
Solvent: DCM or Chloroform
Step-by-Step Workflow:
-
Salt Formation (In Situ): Dissolve 4-Py-AP in DCM. Cool to 0°C.[1][4]
-
Activation: Add
dropwise.[1]-
Chemistry: The first equivalent of HCl generated protonates the pyridine nitrogen, protecting it. The subsequent equivalents convert the alcohol to the alkyl chloride.
-
-
Reflux: Heat the mixture to reflux (40°C) for 2–4 hours.
-
Isolation: Evaporate volatiles to dryness. The residue is the hydrochloride salt of the alkyl chloride (3-(N-methyl-N-(4-pyridyl)amino)propyl chloride[1] · HCl).
-
Coupling (The
Step):-
Dissolve the Scaffold (e.g., a phenol or amine) in DMF or Acetonitrile.
-
Add a base (
or , 3–4 equiv) to neutralize the HCl salt and generate the nucleophile. -
Add the alkyl chloride salt prepared above.[1]
-
Heat to 60–80°C for 4–12 hours.
-
Visualizing the Mechanisms
Diagram 1: Mitsunobu Coupling Logic
This diagram illustrates the pathway for Protocol A, highlighting the activation of the alcohol oxygen by the Phosphine-DEAD betaine.
Caption: Mitsunobu activation cycle. The alcohol is converted to a leaving group (oxyphosphonium) which is displaced by the phenolic scaffold.
Diagram 2: Why Direct Mesylation Fails (And How to Fix It)
This diagram explains the "DMAP-effect" risk in Route B and why the HCl salt method is preferred.
Caption: Comparison of activation strategies. Direct sulfonylation risks N-activation; acid-mediated chlorination protects the pyridine ring.[1]
Quality Control & Analytics
To ensure the conjugation was successful, verify the following analytical markers.
NMR Spectroscopy ( NMR in )
-
Pyridine Ring Protons: The 4-aminopyridine system has a distinct AA'BB' pattern.[1] Look for doublets around δ 8.1–8.3 ppm (2H,
-to-N) and δ 6.5–6.7 ppm (2H, -to-N).[1]-
Shift Diagnostic: Upon conjugation (ether formation), the methylene protons adjacent to the oxygen (
) will shift from ~3.7 ppm (alcohol) to ~4.0–4.1 ppm (ether).[1]
-
-
N-Methyl Group: Singlet around δ 3.0 ppm .[1]
Mass Spectrometry (LC-MS)[1]
Troubleshooting Common Pitfalls
| Problem | Cause | Solution |
| Low Yield in Mitsunobu | Pyridine nitrogen interfering with Betaine.[1] | Increase reagent equivalents to 2.0. Ensure anhydrous conditions.[1] |
| Product is stuck on Silica | Pyridine is too basic and interacts with silanols.[1] | Add 1% Triethylamine or 1% Ammonia to your DCM/MeOH eluent to deactivate silica.[1] |
| Precipitate during SOCl2 rxn | Formation of the HCl salt (This is good!). | Do not filter. The solid is your protected intermediate.[1] Resuspend and continue heating. |
| Scaffold is not reacting | Phenol pKa is too high (>11).[1] | Mitsunobu works best for pKa < 11.[1] If scaffold is aliphatic alcohol, Mitsunobu will fail.[1] Use Route B (Alkyl Chloride).[1] |
References
-
Mitsunobu Reaction Mechanism & Applications
- Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Synthesis of Rosiglitazone (Analogous Chemistry)
-
Cantello, B. C. C., et al. "[[4-(2-(Methyl-2-pyridinylamino)ethoxy)phenyl]methyl]-2,4-thiazolidinedione (BRL 49653): A New Potent and Selective Antihyperglycemic Agent."[1] Journal of Medicinal Chemistry, 37(23), 3977–3985.
-
-
Basicity of Aminopyridines
- Kaljurand, I., et al. "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 70(3), 1019–1028.
-
DMAP Catalysis Mechanism (Relevant for Side Reaction Risks)
-
Steglich, W., & Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[1] Angewandte Chemie International Edition, 8(12), 981.
-
Application Notes and Protocols for the Scalable Synthesis of 3-(N-methyl-N-(4-pyridyl)amino)propanol
Authored by: A Senior Application Scientist
Introduction
3-(N-methyl-N-(4-pyridyl)amino)propanol is a chemical entity of significant interest within the realms of pharmaceutical research and drug development. Its structural motifs, featuring a pyridine ring, a tertiary amine, and a primary alcohol, suggest its potential as a versatile intermediate in the synthesis of more complex molecules. While direct applications are not extensively documented in publicly available literature, its analogy to other substituted amino alcohols, which are crucial intermediates for various therapeutics, underscores its importance. For instance, similar structures are key components in the synthesis of antidepressant medications.[1][2][3][4] The strategic placement of functional groups in 3-(N-methyl-N-(4-pyridyl)amino)propanol makes it a valuable building block for creating libraries of compounds for screening and as a precursor for active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide to the scalable synthesis of 3-(N-methyl-N-(4-pyridyl)amino)propanol, designed for researchers, scientists, and professionals in drug development. The protocol herein is presented with an emphasis on scientific integrity, causality behind experimental choices, and robust validation.
Proposed Synthetic Pathway and Mechanistic Considerations
The synthesis of 3-(N-methyl-N-(4-pyridyl)amino)propanol can be efficiently achieved via a nucleophilic substitution reaction. The proposed route involves the N-alkylation of 4-(methylamino)pyridine with 3-chloro-1-propanol. This pathway is advantageous for its scalability due to the commercial availability and relatively low cost of the starting materials.[5]
The reaction mechanism is a classic S(_N)2 (substitution nucleophilic bimolecular) reaction. The nitrogen atom of the secondary amine in 4-(methylamino)pyridine acts as the nucleophile, attacking the electrophilic carbon atom of 3-chloro-1-propanol that is bonded to the chlorine atom. The reaction is facilitated by the use of a non-nucleophilic base, which serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
Experimental Protocol
Materials and Equipment
-
4-(methylamino)pyridine
-
3-chloro-1-propanol
-
Potassium carbonate (K(_2)CO(_3)), anhydrous
-
Acetonitrile (CH(_3)CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware
Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(methylamino)pyridine (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the flask.
-
Add anhydrous acetonitrile to the flask to create a suspension. The use of a polar aprotic solvent like acetonitrile is crucial as it can dissolve the reactants but does not participate in the reaction.
-
Add 3-chloro-1-propanol (1.2 eq) to the reaction mixture. The slight excess of the alkylating agent ensures the complete consumption of the starting amine.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain the reflux with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC, typically 12-24 hours), cool the reaction mixture to room temperature.
Work-up and Isolation
-
Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Purification
The crude 3-(N-methyl-N-(4-pyridyl)amino)propanol can be purified by column chromatography on silica gel.
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(N-methyl-N-(4-pyridyl)amino)propanol. The final product is typically a yellow or brown oil.[6]
Characterization and Quality Control
The identity and purity of the synthesized 3-(N-methyl-N-(4-pyridyl)amino)propanol should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the molecular structure of the compound. -
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups such as the O-H stretch of the alcohol, C-N stretching of the amine, and the characteristic peaks of the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Scalability Considerations
Scaling up the synthesis of 3-(N-methyl-N-(4-pyridyl)amino)propanol requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: The reaction is exothermic, and on a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature. The use of a jacketed reactor with a circulating temperature control system is recommended.
-
Reagent Addition: The controlled addition of the alkylating agent (3-chloro-1-propanol) may be necessary to manage the reaction exotherm.
-
Mixing: Efficient agitation is critical to ensure homogeneity in a larger reaction vessel.
-
Purification: For large-scale purification, column chromatography may become impractical. Alternative methods such as distillation under reduced pressure or crystallization should be explored.
Quantitative Data Summary
| Reagent/Material | Molecular Weight ( g/mol ) | Molar Ratio | Quantity |
| 4-(methylamino)pyridine | 108.14 | 1.0 | User-defined |
| 3-chloro-1-propanol | 94.54 | 1.2 | Calculated |
| Potassium carbonate | 138.21 | 2.0 | Calculated |
| Acetonitrile | 41.05 | - | Sufficient for slurry |
| Product | 166.22 | - | Theoretical Yield |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 3-(N-methyl-N-(4-pyridyl)amino)propanol.
References
- Pokorski, J. K., Nam, J.-M., Vega, R. A., Mirkin, C. A., & Appella, D. H. (n.d.). Supplementary Information for: Cyclopentane-modified PNA improves the sensitivity of nano-particle based scanometric DNA detection. Google.
- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199–204.
- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.
-
PubChem. (n.d.). 3-((4-pyridinylmethyl)amino)-1-propanol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]
- Bar-Tana, J., & Rose-Kahn, G. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
- Li, J., & Wang, Z. (2015). Preparation method of 3-amino-4-methylpyridine.
-
CAS. (n.d.). 3-[(3-Pyridinylmethyl)amino]-1-propanol. CAS Common Chemistry. Retrieved February 15, 2026, from [Link]
-
Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]
- Langer, T., & Laggner, C. (2004). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
- National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PubMed Central.
-
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved February 15, 2026, from [Link]
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved February 15, 2026, from [Link]
- Bracco Imaging S.p.A. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- ACS Omega. (n.d.). Tetrabutylammonium Bromide-Promoted Metal-Free, Efficient, Rapid, and Scalable Synthesis of N-Aryl Amines. Figshare.
- CN103396332A. (2013). 3-[(N-methyl-N-pentyl)amino]propionic acid hydrochloride preparation method.
- The Journal of Organic Chemistry. (n.d.). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols.
- CN100999491A. (2007). Preparation process of 3 amino-4 methyl pyridine.
-
PubMed. (2007). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent (EtOAc:Hexane). Retrieved February 15, 2026, from [Link]
-
National Institutes of Health. (n.d.). Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved February 15, 2026, from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]
- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Removing unreacted 4-chloropyridine from aminoalcohol synthesis
Topic: Purification Strategies for Aminoalcohol Synthesis via
The "Sticky Pyridine" Problem: A Mechanic's Overview
You are likely reading this because your reaction workup resulted in a dark, tarry mixture, or your NMR shows persistent aromatic peaks at
The Root Cause: 4-Chloropyridine is a deceptive reagent.
-
Instability: As a free base, it is unstable. It undergoes intermolecular self-polymerization (quaternization) to form "pyridyl-pyridinium" tars. This happens rapidly upon concentration or heating.
-
pKa Overlap: Its conjugate acid pKa (~3.6–3.8) is low, but its lipophilicity as a free base allows it to "smear" across aqueous/organic interfaces during standard extractions.
This guide provides three targeted protocols to remove it, ranked by scalability and product stability.
Diagnostic Workflow
Before choosing a method, determine the stability profile of your specific aminoalcohol product.
Figure 1: Decision tree for selecting the appropriate purification strategy.
Method A: The "pH Swing" (pKa Exploitation)
Principle:
This method exploits the massive pKa difference between 4-chloropyridine (
Protocol Steps
| Step | Action | Chemical Logic |
| 1 | Full Acidification Dissolve crude in water/DCM. Add 1M HCl until pH < 2. | Both 4-Cl-Py and Product are fully protonated (cationic) and move to the aqueous layer. Non-basic impurities stay in DCM. Discard DCM. |
| 2 | The Critical Adjustment Adjust aqueous layer pH to 5.0 – 5.5 using 2M NaOH. | The Magic Step: At pH 5.5, 4-Cl-Py is >95% deprotonated (neutral free base). The Aminoalcohol (pKa ~9.5) is still >99% protonated. |
| 3 | Impurity Wash Extract the aqueous layer with DCM (3x). | The neutral 4-Cl-Py moves into the DCM. Your product stays in the water. |
| 4 | Basification Adjust aqueous layer pH to >12 using NaOH. | The Aminoalcohol product is now deprotonated (neutral free base). |
| 5 | Product Recovery Extract aqueous layer with EtOAc or DCM (3x). Dry and concentrate. | Product moves to organic layer.[1][2] 4-Cl-Py is already gone. |
Technical Note: Do not overshoot pH 6.0 in Step 2, or you will begin to lose your product into the organic wash.
Method B: Chemical Scavenging (Derivatization)
Principle: If you cannot expose your product to acid, use the electrophilic nature of 4-chloropyridine to react it with a "scavenger" that alters its solubility profile.
Option B1: Solid-Phase Scavenging (High Cost, Low Labor)
-
Reagent: Thiol-functionalized silica (e.g., SiliaMetS® Thiol or generic equivalent).
-
Mechanism: The thiol acts as a nucleophile, displacing the chloride (
) and tethering the pyridine to the solid bead. -
Protocol:
Option B2: Solution-Phase "Tagging" (Low Cost)
-
Reagent: Thiosalicylic acid (2-Mercaptobenzoic acid).
-
Protocol:
-
Add 0.5 eq of Thiosalicylic acid (relative to 4-Cl-Py) to the reaction mixture.
-
Heat to 50°C for 1 hour.
-
Result: 4-Cl-Py reacts to form a thioether with a carboxylic acid tail.
-
Workup: Perform a basic wash (pH > 10). The impurity, now possessing a carboxylic acid, will stay in the aqueous layer as a salt, while your aminoalcohol product extracts into the organic layer.
-
Method C: Chromatography Troubleshooting
If you must use flash chromatography, 4-chloropyridine often streaks or co-elutes because it interacts with the acidic silanols on silica gel.
The "Triethylamine Shield" Technique:
-
Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (Et3N) before loading your sample.
-
Eluent: Continue running your gradient with 1% Et3N added to the solvent.
-
Effect: The Et3N blocks the acidic sites on the silica. This sharpens the peak shape of both the pyridine impurity and your aminoalcohol, allowing for separation.
Troubleshooting & FAQs
Q: I tried distilling the 4-chloropyridine off, but the flask turned into black tar. Why?
A: 4-Chloropyridine free base is kinetically unstable. Upon heating/concentration, the nitrogen of one molecule attacks the C-4 position of another (Intermolecular
Q: The pH swing (Method A) didn't work. My product is missing. A: You likely basified too far in Step 2. If your product is a weaker base (e.g., an aniline derivative with pKa ~4-5), it will extract with the impurity. Check the calculated pKa of your specific product. If it is < 7.0, Method A is risky; use Method B.
Q: I see a new impurity spot after using Thiol resin. A: Ensure you filtered the resin completely. If using soluble thiols (Option B2), ensure your basic wash was high enough pH (>10) to deprotonate the carboxylic acid handle on the scavenger.
References
-
Chemical Properties & pKa Data
- PubChem Compound Summary for CID 12288, 4-Chloropyridine.
-
[Link]
-
Polymerization Mechanism
-
Scavenging Techniques
-
Metal Scavengers and Organic Impurity Removal. Sigma-Aldrich Technical Guides.
-
-
Reaction Workup Standards
- Reaction Work-Ups: Acid-Base Extraction. Chemistry LibreTexts.
-
[Link]
Sources
Technical Support Center: N-Alkylation of Electron-Deficient Pyridines
Status: Operational Ticket Focus: Overcoming the Nucleophilicity Wall (Yield Improvement) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Reactivity Cliff
Welcome to the technical support hub for difficult N-alkylations. If you are here, you are likely attempting to alkylate a pyridine ring substituted with electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br, -F), nitriles (-CN), nitro groups (-NO
The Core Problem: Standard protocols using Methyl Iodide (MeI) or Benzyl Bromide (BnBr) in refluxing acetone often fail here. Why?
-
Electronic Deactivation: EWGs inductively withdraw electron density from the ring, dramatically lowering the pKa of the conjugate acid (e.g., Pyridine pKa ~5.2 vs. 2-Chloropyridine pKa ~0.7). This renders the nitrogen lone pair non-nucleophilic.
-
The Menshutkin Barrier: The transition state involves developing charge separation.[2] Without the right solvent stabilization, the activation energy (
) is insurmountable for deactivated substrates.
This guide moves beyond standard textbook chemistry to "force" these reactions using high-energy electrophiles and transition-state engineering.[1]
Module 1: Reagent Selection (The "Heavy Artillery")
User Question: My reaction with Methyl Iodide (MeI) has been refluxing for 48 hours with <5% conversion. What should I do?
Technical Response: For substrates with a pKa < 2.0, alkyl halides are kinetically incompetent.[1] You must switch to "harder," more electrophilic alkylating agents that possess a better leaving group (super-leaving groups).[1]
The Electrophile Hierarchy
| Tier | Reagent | Reactivity | Use Case | Safety Note |
| 1 | Alkyl Iodides (MeI, EtI) | Moderate | Unsubstituted or weak EWG (3-Br-Pyridine).[1] | Toxic, volatile.[1] |
| 2 | Alkyl Sulfonates (MeOTs) | High | Moderate EWG (3-CN-Pyridine). | Non-volatile, easy to handle.[1] |
| 3 | Methyl Triflate (MeOTf) | Very High | Strong EWG (2-Cl-Pyridine, 2,6-F-Pyridine).[1] | Extreme Toxicity. Fatal if inhaled. |
| 4 | Meerwein Salts ( | Ultimate | The "Dead" Zone (2,6-Cl-Pyridine, Nitropyridines). | Moisture sensitive.[1] Requires dry box/Schlenk.[1] |
Decision Logic: Selecting Your Reagent
Caption: Decision matrix based on substrate electronic deactivation.
Module 2: Solvent Engineering (The Menshutkin Effect)
User Question: I switched to MeOTf, but the reaction turned into a black tar. I used THF. What happened?
Technical Response:
You likely encountered polymerization or decomposition because the solvent failed to stabilize the transition state. N-alkylation is a Menshutkin reaction , where neutral reactants form charged products (Py
The Rule: The transition state is highly dipolar.[2] You generally need a polar aprotic solvent with a high dielectric constant (
Recommended Solvent Systems
-
Dichloromethane (DCM) / 1,2-Dichloroethane (DCE):
-
Acetonitrile (MeCN):
-
Neat (Solvent-Free):
-
Best for: Extremely slow reactions with liquid alkylating agents.[1]
-
Why: Maximizes concentration (Rate
).
-
Visualizing the Solvent Effect
Caption: Polar solvents stabilize the charge-separated transition state, increasing rate.[1]
Module 3: Troubleshooting Protocols
Scenario A: The "Meerwein Protocol" (For 2,6-Dichloropyridine or similar)
When standard heating fails, use oxonium salts.
-
Preparation: In a glovebox or under strict
flow, dissolve the pyridine (1.0 equiv) in anhydrous DCM (0.5 M). -
Addition: Add Trimethyloxonium tetrafluoroborate (
, 1.1 equiv) in one portion.-
Note: This reagent is a solid source of
.[1] It is vastly superior to MeI.
-
-
Reaction: Stir at room temperature for 12–24 hours.
-
Quench: If unreacted Meerwein salt remains, quench with a small amount of MeOH (converts it to volatile
).[1]
Scenario B: The "Silver Bullet" (For Alkyl Halides)
If you must use an alkyl halide (e.g., for a specific R-group not available as a triflate).
-
Add Additive: Add 1.0 equiv of Silver Tetrafluoroborate (
) . -
Mechanism:
. -
Effect: The precipitation of AgI drives the equilibrium forward and generates a highly reactive incipient carbocation.
-
Filtration: Filter off the yellow AgI precipitate before isolation.[1]
Module 4: Isolation & Purification
User Question: My product is an oil that won't crystallize. How do I clean it?
Technical Response: N-alkyl pyridinium salts of electron-deficient rings are often hygroscopic oils (ionic liquids).[1]
The "Anion Exchange" Fix: If the halide/triflate salt is an oil, exchange the counter-ion to something hydrophobic to force crystallization.
-
Dissolve: Dissolve the crude oil in a minimum amount of water or MeOH.[1]
-
Exchange: Add a saturated aqueous solution of
(Potassium Hexafluorophosphate) or (Sodium Tetraphenylborate).[1] -
Precipitate: The pyridinium cation will pair with the bulky lipophilic anion (
or ) and precipitate immediately as a stable solid. -
Filter & Wash: Filter the solid and wash with water (to remove inorganic salts) and
.
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Detailed discussion on the Menshutkin reaction mechanism and solvent effects).
-
Everson, D. A., & Weix, D. J. (2014).[1] Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides.[1][8][9] Journal of Organic Chemistry. (Discusses the difficult reactivity of 2-chloropyridines).
-
Curphey, T. J. (1971).[1] Trimethyloxonium tetrafluoroborate (Meerwein's Salt) as a superior alkylating agent for weak nucleophiles.[1] Organic Syntheses, 51, 142.[1] (The foundational protocol for using Meerwein salts).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvent polarity and reaction kinetics).
-
Marset, A., et al. (2020).[1] Synthesis of N-alkylated 2-pyridone derivatives: Optimization of N- vs O-alkylation. Sciforum. (Addresses the selectivity issues in tautomeric pyridines).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
Troubleshooting low conversion in 4-aminopyridine hydroxypropylation
Topic: Troubleshooting Low Conversion & Regioselectivity Issues
Executive Summary & Diagnostic Logic
The Core Problem:
Hydroxypropylation of 4-aminopyridine (4-AP) with propylene oxide (PO) is kinetically challenging due to the electron-withdrawing nature of the pyridine ring . The exocyclic amino group (
Furthermore, 4-AP possesses two nucleophilic sites:[1]
-
Ring Nitrogen (
): Highly basic ( ) and nucleophilic.[1][2] -
Exocyclic Nitrogen (
): Poorly nucleophilic.[1][2]
Low conversion usually stems from one of three failure modes:
-
Kinetic Stalling: The activation energy for
attack is not met (Temperature/Catalyst failure).[2] -
Competitive Polymerization: Propylene oxide homopolymerizes (to PPG) faster than it reacts with 4-AP.[1][2]
-
Regioselective Misfire: The reaction occurs at the
(forming pyridinium salts) rather than the target .[2]
Diagnostic Workflow
Use this logic tree to identify your specific failure mode.
Figure 1: Diagnostic logic for isolating the root cause of low conversion.
Module 1: Overcoming the Kinetic Barrier (The "No Reaction" Scenario)
If PO remains unreacted (pressure doesn't drop), the nucleophile (
The Science of the Stall
The resonance structures of 4-AP pull electron density away from the exocyclic amine and into the ring. This lowers the HOMO energy of the amine, making it sluggish to attack the electrophilic carbon of propylene oxide.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Temperature | Increase to 100°C - 140°C | Standard amine ethoxylation/propoxylation occurs at 120-140°C. Below 80°C, 4-AP is effectively inert toward PO without super-acid activation.[1][2] |
| Catalyst (Base) | Use NaH or KOtBu | Weak bases (TEA, Pyridine) are ineffective.[1][2] You must deprotonate a fraction of the amine to form the amide anion ( |
| Catalyst (Lewis Acid) | Consider | If base catalysis fails or degrades the substrate, Lewis acids activate the PO ring oxygen, lowering the activation energy for the attack by the weak amine. |
| Solvent | Polar Aprotic (DMSO, Sulfolane) | These solvents solvate cations poorly, leaving the nucleophilic anion "naked" and more reactive.[1] Avoid protic solvents (water/alcohols) if using Lewis acids.[1][2] |
Self-Validating Step:
-
Action: Run a small scale vial test with 4-AP, Catalyst, and PO.
-
Verification: If using base catalysis, the solution should darken (formation of amide anion). If no color change and no exotherm, your catalyst is dead (likely wet).[1][2]
Module 2: Preventing PO Polymerization (The "Missing Mass" Scenario)
If PO is consumed but your yield is low, the PO likely polymerized into Polypropylene Glycol (PPG).[2]
Root Causes[2][3]
-
Moisture Ingress: Water acts as an initiator for PO polymerization.[2]
-
Improper Stoichiometry: Excess PO combined with high temperature favors chain extension (
) over the initial addition.[1][2] -
Acidic Impurities: Traces of acid in the 4-AP starting material can catalyze cationic polymerization of PO.[2]
Corrective Actions
-
Drying Protocol:
-
Dosing Strategy:
-
Do not add all PO at once.
-
Use Step-wise Addition : Add PO in 0.2 equivalent portions. Wait for pressure drop (reaction completion) before adding the next aliquot.[2] This keeps the monomer concentration low, favoring the reaction with the amine (high concentration) over the polymer chain end (low concentration).
-
Module 3: Regioselectivity (Ring vs. Exocyclic Nitrogen)
A common "low conversion" phantom is actually high conversion to the wrong product .[2] The Ring Nitrogen (
Pathway Competition
Figure 2: Competing reaction pathways.[1][2] Path A dominates in neutral/acidic conditions.[2] Path B requires anionic activation.
Control Strategy
-
The Fix: Use a strong base (e.g., Sodium Methoxide, NaOMe).[1]
-
Mechanism:[1][2][3][4][5] The base deprotonates the exocyclic amine (
range, but accessible via equilibrium). The resulting anion is strictly localized on the exocyclic nitrogen, directing the alkylation to that site. -
Check: If your product is highly water-soluble and precipitates with silver nitrate (if using halide catalysts), you have formed the salt (Ring N alkylation).[1][2]
-
FAQ: Rapid-Fire Troubleshooting
Q: I am seeing a pressure rise instead of a drop. What is happening?
A: This indicates a thermal runaway or decomposition.[2] PO polymerization is highly exothermic (
Q: Can I use water as a solvent? A: Generally, No .[1][2] Water acts as a competitive nucleophile, reacting with PO to form propylene glycol.[1][2] However, in specific "green chemistry" protocols using high excess of amine, water can facilitate proton transfer, but for 4-AP (which is expensive), this is wasteful.[2] Use Toluene or DMSO.[2]
Q: My product is a sticky oil that won't crystallize. Is it low conversion? A: Not necessarily. Hydroxypropylated amines are often viscous oils due to hydrogen bonding.[2]
-
Test: Run TLC (Thin Layer Chromatography).
-
Stain: Use Ninhydrin (for amines) or Dragendorff’s reagent (for alkaloids).[1][2]
-
Result: If you see a streak from the baseline, you have oligomers (poly-PO chains attached to the amine). Reduce the PO equivalents.
References
-
Nucleophilicity of Aminopyridines
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).[1][2][6] Science Publishing Group.[2] Link[1][2]
-
Mechanism:[1][2][3][4][5] Discusses the resonance effect where the exocyclic amine lone pair is delocalized into the ring, reducing nucleophilicity compared to the ring nitrogen.[6]
-
-
Propylene Oxide Polymerization (Side Reactions)
-
Catalysis of Aromatic Amine Alkylation
-
The reaction of primary aromatic amines with alkylene carbonates... the catalytic effect of phosphonium-based ionic liquids.[8] (2009).[1][2] Organic & Biomolecular Chemistry. Link
- Relevance: Provides protocols for reacting deactivated aromatic amines with propylene carbonate/oxide using specific catalysts at elevated temper
-
-
Reaction Selectivity (Ring vs. Exo)
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propylene oxide - Wikipedia [en.wikipedia.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. article.sciencepg.com [article.sciencepg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The reaction of primary aromatic amines with alkylene carbonates for the selective synthesis of bis-N-(2-hydroxy)alkylanilines: the catalytic effect of phosphonium-based ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 3-(N-methyl-N-(4-pyridyl)amino)propanol Salts
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the crystallization of 3-(N-methyl-N-(4-pyridyl)amino)propanol salts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization processes effectively. Crystalline form is a critical quality attribute for any Active Pharmaceutical Ingredient (API), influencing everything from stability and purity to bioavailability.[1][2] This guide is structured to address the common challenges and questions that arise during the development of a robust crystallization process for this specific molecule and its salts.
Section 1: Foundational Knowledge - Understanding Your Molecule
Before diving into crystallization methods, it's crucial to understand the physicochemical properties of 3-(N-methyl-N-(4-pyridyl)amino)propanol. Its structure dictates its behavior in solution and in the solid state.
Q1: What are the key structural features of 3-(N-methyl-N-(4-pyridyl)amino)propanol that influence its crystallization and salt formation?
A1: The molecule has three key functional groups that govern its properties:
-
Pyridine Ring: The nitrogen atom on the pyridine ring is basic (a hydrogen bond acceptor) and is a primary site for salt formation with an acid.
-
Tertiary Amine: The N-methyl amino group is also basic and can be protonated to form a salt. The relative basicity (pKa) of this group versus the pyridine nitrogen will influence which site is protonated first, or if a di-salt can be formed.
-
Hydroxyl Group (-OH): The terminal propanol group is a strong hydrogen bond donor and acceptor. This group plays a significant role in the crystal packing by forming intermolecular hydrogen bonds, which can influence polymorph stability and lead to the formation of solvates.[3]
Q2: Why is forming a salt of this API often necessary, and how do I choose the right counter-ion?
A2: Salt formation is a common strategy to improve the physicochemical properties of an API.[4] For this molecule, forming a salt can enhance solubility, dissolution rate, stability, and crystallinity, which are often poor in the free base form.[5]
Choosing the right counter-ion is a critical decision. A widely accepted guideline is the "ΔpKa rule," which states that for a stable salt to form, the difference between the pKa of the basic API and the acidic counter-ion should be greater than 3 (ΔpKa = pKa(base) - pKa(acid) > 3).[6][7] A larger ΔpKa reduces the risk of salt disproportionation, where the salt converts back to the less soluble free base.[7][8]
Section 2: Crystallization Strategy and Method Selection
The goal of any crystallization is to generate a supersaturated solution from which the solid phase can nucleate and grow in a controlled manner. The method you choose depends on the solubility profile of your salt.
Q3: What are the primary crystallization methods I should consider for a new salt of this API?
A3: There are four main techniques to start with: cooling crystallization, anti-solvent crystallization, evaporation, and slurry conversion. The choice depends heavily on the salt's solubility in various solvents.[9][10][11][12] The following workflow can guide your decision.
Caption: Decision tree for selecting a primary crystallization method.
Solvent Selection Data
A preliminary solvent screen is the most critical first step. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures for cooling crystallization, or you'll need a miscible solvent/anti-solvent pair.[13]
| Solvent Class | Example Solvents | Polarity | Key Characteristics |
| Protic | Water, Ethanol, Isopropanol (IPA) | High | Can form hydrogen bonds; often used in cooling or as the primary solvent in anti-solvent methods. |
| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN) | Medium | Cannot donate H-bonds but can accept them. Good for dissolving a range of polarities. |
| Aprotic Nonpolar | Toluene, Heptane, Methyl tert-butyl ether (MTBE) | Low | Good as anti-solvents when the salt is dissolved in a more polar solvent. |
Section 3: Troubleshooting Guide
Even with a plan, experiments can yield unexpected results. This section addresses the most common issues in a question-and-answer format.
Q4: I've cooled my solution, but instead of crystals, I'm getting an oil or it remains a clear solution. What's happening and how do I fix it?
A4: This is a classic problem known as "oiling out" or failure to nucleate, and it stems from excessive supersaturation or high kinetic barriers to nucleation.[14][15]
The Causality: When a solution is supersaturated beyond a certain point (the metastable zone limit), the system can favor separation into two liquid phases (oiling out) over forming an ordered solid crystal lattice. Alternatively, if the solution is not sufficiently supersaturated, there isn't enough driving force for nucleation.
Troubleshooting Steps:
-
Reduce Cooling Rate: A slower cooling rate keeps the solution within the metastable zone for longer, favoring controlled crystal growth over oiling. Insulate the flask to slow heat loss.[10]
-
Lower the Initial Concentration: Start with a less concentrated solution. While this may reduce yield, it can promote the formation of high-quality crystals.
-
Add a Seed Crystal: If you have a small amount of crystalline material, adding a single seed crystal can bypass the difficult primary nucleation step.
-
Try Anti-Solvent Addition: If cooling fails, an anti-solvent method may be more suitable. The gradual addition of a solvent in which your salt is insoluble can provide more gentle control over supersaturation.[16][17][18]
-
Scratch the Flask: Scratching the inside of the glass flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
Q5: My crystallization worked, but I have a fine powder that is very difficult to filter and dry. How can I grow larger crystals?
A5: The formation of fine powders indicates that the rate of nucleation far exceeds the rate of crystal growth.[] This happens when supersaturation is generated too quickly.
The Causality: High supersaturation leads to a massive number of nuclei forming simultaneously. These nuclei then compete for the limited amount of solute in the solution, resulting in none of them growing to a significant size.
Troubleshooting Steps:
-
Slow Down the Process: Whether you are using cooling or anti-solvent addition, slowing down the rate is the most effective solution. For anti-solvent, add it dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes).[16]
-
Reduce Agitation Speed: High shear from vigorous stirring can sometimes promote secondary nucleation. Try reducing the stirring speed once nucleation is observed.
-
Maintain a Higher Temperature: Crystallizing at a slightly higher temperature (if solubility allows) can slow down nucleation kinetics and favor growth.
-
Use a "Poorer" Solvent: If possible, switch to a solvent system where the salt is slightly less soluble. This narrows the metastable zone width and can provide better control.
Q6: I'm getting inconsistent results (different melting points, different PXRD patterns) from the same crystallization procedure. Could this be polymorphism?
A6: Yes, this is a strong indicator of polymorphism—the ability of a compound to exist in two or more crystalline forms.[20][21][22] Different polymorphs can have significantly different physical properties, including solubility and stability, making control of the polymorphic form essential for pharmaceutical development.[2][23]
The Causality: Polymorphs represent different ways molecules pack in the crystal lattice. Some forms are more thermodynamically stable (lower energy), while others are metastable. The form you obtain depends on kinetic factors during crystallization, such as the solvent used, temperature, and rate of supersaturation.[22]
Investigation and Control Workflow:
Caption: Workflow for identifying and controlling polymorphism.
A slurry conversion or slurry competition experiment is the gold standard for determining the most stable polymorph.[9][24] In this technique, a mixture of two different polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the metastable form will dissolve and recrystallize as the more stable form, until only the stable form remains.[24]
Section 4: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the most common crystallization techniques.
Protocol 1: Cooling Crystallization
This method is ideal when the salt has a high solubility in a given solvent at elevated temperatures and low solubility at room temperature or below.[10]
-
Dissolution: In a flask equipped with a stir bar, add the crude salt. Add the minimum amount of your chosen solvent (e.g., isopropanol) to create a stirrable slurry.
-
Heating: Gently heat the mixture on a hotplate with stirring until all the solid dissolves. If some solid remains, add small aliquots of hot solvent until a clear solution is achieved. Avoid adding a large excess of solvent.
-
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. To ensure slow cooling, you can place the flask inside an insulated container.
-
Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath or refrigerator for at least 1-2 hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Gently wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum at an appropriate temperature to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
This is a powerful technique when a suitable cooling crystallization solvent cannot be found. It is particularly effective for generating high supersaturation in a controlled manner.[11][16][17][18]
-
Dissolution: Dissolve the crude salt in a minimum amount of a "good" solvent (e.g., ethanol) in which it is freely soluble.
-
Setup: Place the flask in a controlled temperature bath with moderate stirring.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., heptane or MTBE) in which the salt is insoluble. The addition should be dropwise or via a syringe pump. The solution will become turbid at the point of nucleation.
-
Maturation: After the anti-solvent addition is complete, allow the resulting slurry to stir for at least 1-2 hours to allow the crystals to grow and the system to equilibrate.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using the cold solvent/anti-solvent mixture for the washing step.
Section 5: Essential Characterization Techniques
Properly characterizing the resulting solid form is non-negotiable. It confirms the identity, purity, and polymorphic form of your material.
Q7: What are the essential analytical techniques I should use to analyze my crystalline product?
A7: A combination of techniques is necessary to get a complete picture of your material.[23][25]
| Technique | Abbreviation | Information Provided |
| Powder X-Ray Diffraction | PXRD | The "fingerprint" of the crystal lattice. Used to identify the polymorphic form and assess crystallinity.[26] |
| Differential Scanning Calorimetry | DSC | Measures thermal events like melting point, phase transitions, and can help distinguish between polymorphs and detect solvates.[27][28] |
| Thermogravimetric Analysis | TGA | Measures changes in mass as a function of temperature. Primarily used to quantify the amount of solvent or water in the crystal (solvates/hydrates).[27] |
| Optical Microscopy | - | Allows for visual inspection of crystal size, shape (habit), and can help identify agglomeration or the presence of different morphologies. |
References
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Engineering and Advanced Technology (IJEAT). [Link]
-
Recent progress in antisolvent crystallization. (2022). CrystEngComm. [Link]
-
Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (2022). Improved Pharma. [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Special Issue: Anti-Solvent Crystallization. (n.d.). MDPI. [Link]
-
Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022). PubMed. [Link]
-
Identifying the stable polymorph early in the drug discovery-development process. (n.d.). Semantic Scholar. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. [Link]
-
Crystallisation Techniques. (2006). University of Glasgow. [Link]
-
Guide for crystallization. (n.d.). University of Strasbourg. [Link]
-
Chemistry Crystallization. (n.d.). SATHEE. [Link]
-
Crystallization. (n.d.). Wikipedia. [Link]
-
Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021). Regis Technologies. [Link]
-
ANALYSIS OF AMORPHOUS PHASE IN HIGHLY CRYSTALLINE API BY POWDER X-RAY DIFFRACTION AND DSC. (n.d.). Bristol-Myers Squibb. [Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). Pharma's Almanac. [Link]
-
Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. (2022). IRIS-AperTO. [Link]
-
The effect of polymorphism on active pharmaceutical ingredients: A review. (2020). Semantic Scholar. [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). Semantic Scholar. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech. [Link]
-
Polymorphism. (n.d.). All About Drugs. [Link]
-
DSC thermograms of the APIs and the three co-crystal forms. (n.d.). ResearchGate. [Link]
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (n.d.). ACS Publications. [Link]
-
Polymorph Selection by Continuous Crystallization. (n.d.). ResearchGate. [Link]
-
Polymorphism of Active Pharmaceutical Ingredients. (n.d.). ResearchGate. [Link]
-
Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. (n.d.). ResearchGate. [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). PubMed. [Link]
-
The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. (n.d.). PMC. [Link]
-
Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]
-
Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). METTLER TOLEDO. [Link]
-
Synthesis and crystal structure of a new pyridinium bromide salt. (2017). NIH. [Link]
-
Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. (n.d.). The Royal Society of Chemistry. [Link]
-
Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022). MDPI. [Link]
-
3-Amino-1-propanol. (n.d.). PubChem. [Link]
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.).
-
Solvents, crystal shape and melting points of compound (±)-4 determined... (n.d.). ResearchGate. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Purdue University. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. (2023). International Scientific Organization. [Link]
- Crystallization of hydrohalides of pharmaceutical compounds. (n.d.).
- US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. (n.d.).
-
Pharmaceutical Co-crystals of Methylparaben with API Drugs. (n.d.). SSRN. [Link]
-
3-Amino-p-cresol. (n.d.). PubChem. [Link]
Sources
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- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation - Regis Technologies [registech.com]
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- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Methyl-4-Aminopyridine (N-MAP) Synthesis
Status: Operational Ticket Focus: Reaction Temperature & Regioselectivity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Temperature-Regioselectivity Nexus
Welcome to the N-MAP Synthesis Support Center. If you are accessing this guide, you are likely facing one of three critical failures:
-
Regiochemical Mismatch: Methylation occurred at the ring nitrogen (forming 1-methyl-4-aminopyridinium) instead of the exocyclic amine.
-
Over-Alkylation: You produced N,N-dimethyl-4-aminopyridine (DMAP) instead of the mono-methyl target.
-
Substrate Degradation: Your 4-chloropyridine precursor polymerized into a black tar before reacting.
This guide abandons generic advice. We focus on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyridine hydrochloride with methylamine, as this is the only scalable route that reliably circumvents the pKa trap of direct alkylation.
The Thermodynamic Landscape
To control this reaction, you must visualize the competing energy landscapes.
Figure 1: The Regioselectivity Trap. Direct alkylation favors the ring nitrogen due to higher basicity. The SNAr route (blue box) bypasses this by using a leaving group strategy.
Core Protocol: High-Temperature SNAr (Autoclave)
Objective: Synthesize N-MAP from 4-chloropyridine hydrochloride. Mechanism: SNAr via Meisenheimer-like complex. Critical Variable: Temperature vs. Polymerization Rate.
The Protocol
Note: This reaction requires a high-pressure stainless steel autoclave. Do not attempt in glass at these temperatures.
-
Precursor Handling: Load 4-chloropyridine hydrochloride (1.0 eq) into the autoclave.
-
Why: The free base of 4-chloropyridine is unstable and self-polymerizes at room temperature. We use the HCl salt to "lock" it until the reaction temperature is reached.
-
-
Reagent Addition: Add Methylamine (40% aq. solution or methanolic solution, 5.0 - 10.0 eq).
-
Why: Excess amine acts as both the nucleophile and the base to neutralize the HCl.
-
-
Catalyst (Optional): Add Copper(I) oxide (Cu₂O) (0.05 eq) if operating at lower temperatures (<100°C), though uncatalyzed SNAr works well at higher T.
-
The Heating Ramp (CRITICAL):
-
Seal autoclave.
-
Rapidly heat to 130°C - 150°C .
-
Thermodynamic Logic: You must pass the activation energy barrier for SNAr faster than the rate of intermolecular self-polymerization of the 4-chloropyridine free base.
-
-
Duration: Hold for 6–8 hours.
-
Workup: Cool, basify with NaOH (pH > 12), extract with DCM/Isopropanol (3:1).
Temperature Optimization Table
| Temperature Zone | Reaction Behavior | Risk Profile | Recommended For |
| < 80°C | Kinetic "Dead Zone" | High risk of 4-chloropyridine polymerization (tars). | NOT RECOMMENDED |
| 100°C - 120°C | Slow Conversion | Incomplete reaction; requires long times (24h+). | Catalyzed reactions (Cu/Pd) |
| 130°C - 150°C | Optimal Window | Fast SNAr; outcompetes polymerization. | Standard Production |
| > 180°C | Degradation Zone | Formation of dimethyl-4-aminopyridine (DMAP) and tars. | Nothing |
Troubleshooting & FAQs
Q1: "I tried direct methylation of 4-aminopyridine with Methyl Iodide, but I isolated a water-soluble salt. What happened?"
Diagnosis: You fell into the pKa Trap . Technical Explanation: 4-Aminopyridine has two basic centers. The ring nitrogen is sp² hybridized with a lone pair orthogonal to the π-system, making it highly basic (pKa ~9.17).[1][2] The exocyclic amine lone pair is delocalized into the ring (resonance), rendering it much less basic (pKa ~5.5) [1]. The Fix: Direct alkylation will always prefer the ring nitrogen (kinetic and thermodynamic product). You must switch to the SNAr route (4-chloropyridine + MeNH₂) or use a Reductive Amination strategy (Eschweiler-Clarke), though the latter is prone to over-methylation.
Q2: "My SNAr reaction mixture turned into a solid black mass. Yield is <10%."
Diagnosis: Intermolecular Self-Polymerization . Technical Explanation: 4-Chloropyridine free base is highly reactive. The ring nitrogen of one molecule attacks the C-4 position of another, displacing chloride. This chain reaction forms poly-viologen-like tars [2]. The Fix:
-
Never free-base 4-chloropyridine HCl before the reaction.
-
Heat Faster: The polymerization has a lower activation energy than the SNAr with methylamine. If you heat slowly, you polymerize before you substitute. You need to "shock" the system to 130°C+ so the methylamine attack becomes kinetically dominant.
-
Solvent Switch: Ensure your solvent (water or methanol) concentration is high enough to solvate the species, preventing local high concentrations of the substrate.
Q3: "I am getting significant amounts of N,N-dimethyl-4-aminopyridine (DMAP). How do I stop at the mono-methyl stage?"
Diagnosis: Over-alkylation due to product reactivity. Technical Explanation: The product, N-MAP, is a secondary amine. It is arguably more nucleophilic than the ammonia/primary amine equivalent in many contexts due to the inductive effect of the methyl group, leading to a second attack. The Fix:
-
Stoichiometry: Use a massive excess of Methylamine (10 eq). This statistically favors the collision of 4-chloropyridine with MeNH₂ rather than with the newly formed N-MAP.
-
Temperature Cap: Do not exceed 150°C. At extremely high temperatures, the activation energy difference between the first and second alkylation narrows.
-
Purification: N-MAP and DMAP have distinct pKa values. You can separate them via pH-controlled extraction or recrystallization from toluene (DMAP is very soluble in toluene; N-MAP is less so).
Decision Logic: Troubleshooting Workflow
Use this logic flow to diagnose your current experiment failure.
Figure 2: Troubleshooting Logic Flow. Follow the decision tree to identify if the failure is kinetic (temperature), chemical (polymerization), or strategic (wrong route).
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases.[1][2][3] Journal of the Chemical Society, 2240-2249.
-
Katz, R. B., et al. (1989). The reaction of 4-chloropyridine with amines.[4][5] Journal of the Chemical Society, Perkin Transactions 1. (Contextualizing the polymerization risk of 4-chloropyridine).
-
Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
- Vorbrüggen, H. (1999). Advances in Heterocyclic Chemistry. (Detailed discussions on SNAr mechanisms in pyridines).
Sources
Preventing O-alkylation vs N-alkylation in amino propanol synthesis
Welcome to the technical support center for the synthesis of N-substituted amino propanols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective N-alkylation over O-alkylation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the success of your synthetic endeavors.
Understanding the Core Challenge: N- vs. O-Alkylation
In the synthesis of amino propanol derivatives, the presence of two nucleophilic centers—the nitrogen of the amino group and the oxygen of the hydroxyl group—presents a significant challenge in achieving selective alkylation. The outcome of the reaction, whether it yields the desired N-alkylated product or the O-alkylated byproduct, is governed by a delicate interplay of several factors.
The fundamental principle lies in the relative nucleophilicity and basicity of the amino and hydroxyl groups. Generally, the amino group is more nucleophilic and more basic than the hydroxyl group.[1][2] This inherent reactivity difference is the primary lever we can use to control the selectivity of the alkylation reaction.
Key Factors Influencing Selectivity:
-
Nucleophilicity vs. Basicity: The nitrogen atom in an amino group is typically more nucleophilic than the oxygen atom in a hydroxyl group.[3] This is attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation.[3]
-
Steric Hindrance: The accessibility of the nucleophilic center plays a crucial role. Bulky substituents on either the amino propanol or the alkylating agent can hinder the approach to one site, favoring reaction at the less sterically encumbered position.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent and its leaving group can significantly influence the reaction pathway.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of N-alkylated amino propanols.
Q1: What are the primary drivers for favoring N-alkylation over O-alkylation?
A1: The primary drivers are the higher intrinsic nucleophilicity of the nitrogen atom compared to the oxygen atom and the careful selection of reaction conditions.[3] By using a non-nucleophilic base, you can selectively deprotonate the more acidic proton (if any), but in the absence of a strong base, the more nucleophilic nitrogen will preferentially attack the electrophilic alkylating agent.
Q2: How does the choice of base impact the selectivity of the reaction?
A2: The role of the base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can deprotonate the hydroxyl group to form a highly nucleophilic alkoxide, which can lead to significant O-alkylation through a Williamson ether synthesis mechanism.[6][7][8] In many cases, for selective N-alkylation, a weaker base or even no base is preferred, allowing the more nucleophilic amine to react directly.
Q3: Can the solvent choice dictate the outcome of the alkylation?
A3: Absolutely. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions, which is the typical mechanism for alkylation.[9] These solvents can help to solvate the cation of any base used without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents, on the other hand, can solvate both the nucleophile and the electrophile, potentially slowing down the reaction and affecting selectivity.
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy is advisable when direct selective N-alkylation proves difficult or yields inseparable mixtures.[10] By temporarily "blocking" the hydroxyl group, you can direct the alkylation exclusively to the nitrogen atom.[11][12] The protecting group is then removed in a subsequent step. This approach is particularly useful when strong bases are required, which would otherwise promote O-alkylation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of N-alkylated amino propanols.
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of the desired N-alkylated product. | - Incomplete reaction. - Suboptimal reaction temperature. - Poor choice of solvent. | - Monitor the reaction progress using TLC or LC-MS and increase the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential side reactions. - Screen different polar aprotic solvents such as DMF, DMSO, or acetonitrile.[9] |
| Significant formation of the O-alkylated byproduct. | - Use of a strong base that deprotonates the hydroxyl group. - High reaction temperature favoring the thermodynamically more stable O-alkylated product in some cases. | - Avoid strong bases like NaH or alkoxides. Consider using a milder base like K2CO3 or running the reaction without a base. - Lower the reaction temperature to favor the kinetically controlled N-alkylation.[13] - Employ a protecting group for the hydroxyl function. |
| Formation of di-N-alkylated or quaternary ammonium salts. | - The mono-N-alkylated product is more nucleophilic than the starting amino propanol. - Use of an excess of the alkylating agent. | - Use a stoichiometric amount or a slight excess of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture. - Consider using a large excess of the starting amino propanol to favor mono-alkylation. |
| Difficulty in separating the N-alkylated and O-alkylated isomers. | - Similar polarities of the two products. | - Optimize the chromatographic separation conditions (e.g., different solvent systems for column chromatography). - Consider converting the products into derivatives with different physical properties to facilitate separation. |
Detailed Experimental Protocols
Here are two detailed protocols for achieving selective N-alkylation of amino propanol.
Protocol 1: Direct Selective N-Alkylation (Base-Free)
This protocol leverages the inherent higher nucleophilicity of the amino group for selective alkylation.
Step-by-Step Methodology:
-
To a solution of amino propanol (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M), add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq).
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).
Protocol 2: N-Alkylation via a Protecting Group Strategy
This protocol ensures exclusive N-alkylation by temporarily protecting the hydroxyl group. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.
Step 1: Protection of the Hydroxyl Group
-
Dissolve the amino propanol (1.0 eq) in anhydrous dichloromethane (DCM) or DMF.
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude TBDMS-protected amino propanol can often be used in the next step without further purification.
Step 2: N-Alkylation
-
Dissolve the TBDMS-protected amino propanol (1.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Add a suitable base if necessary (e.g., K2CO3, 1.5 eq) followed by the alkylating agent (1.1 eq).
-
Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the N-alkylated, TBDMS-protected intermediate in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product.
-
Purify the final N-alkylated amino propanol by column chromatography.
Alternative Synthetic Strategy: Reductive Amination
An excellent alternative to direct alkylation for preparing N-substituted amino propanols is reductive amination.[14][15] This method avoids the issue of O-alkylation altogether by forming an imine intermediate from the amino propanol and an aldehyde or ketone, which is then reduced to the desired N-alkylated product.[14]
General Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Advantages of Reductive Amination:
-
High Selectivity: The reaction occurs exclusively at the nitrogen atom.
-
Avoids Over-alkylation: It is easier to control mono-alkylation.[14]
-
Mild Conditions: Many modern reducing agents, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), work under mild conditions.[14]
Mechanistic Considerations: A Deeper Dive
The competition between N- and O-alkylation can be understood by considering the principles of Hard and Soft Acid and Base (HSAB) theory. The nitrogen in an amine is generally considered a "softer" nucleophile than the oxygen in an alcohol or alkoxide, which is "harder". "Soft" alkylating agents (e.g., those with larger, more polarizable leaving groups like iodide) tend to react preferentially with soft nucleophiles, favoring N-alkylation.[3] Conversely, "hard" alkylating agents (e.g., those with less polarizable leaving groups like tosylates or sulfates) may show a greater propensity for O-alkylation.[3]
Caption: HSAB principle in alkylation.
Conclusion
Achieving selective N-alkylation in amino propanol synthesis is a multifaceted challenge that requires a thorough understanding of the underlying chemical principles. By carefully controlling reaction conditions, considering the use of protecting groups, or opting for alternative synthetic routes like reductive amination, researchers can successfully synthesize the desired N-substituted amino propanols with high yield and purity. This guide provides a comprehensive framework for troubleshooting and optimizing these critical transformations in the field of drug discovery and development.
References
-
What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? (2019). ResearchGate. [Link]
-
Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(10), 2303-2307. [Link]
-
Williamson Ether Synthesis. (2022). ChemTalk. [Link]
-
McMurry, J. (2012). Organic Chemistry (8th ed.). Cengage Learning. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][17]naphthyrin-5(6H). (n.d.). Taylor & Francis Online. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. (2021). Quora. [Link]
-
Hurst, T. E., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 356–363. [Link]
-
Zhang, D., et al. (2012). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 3(9), 2482-2489. [Link]
-
Reductive amination. (n.d.). Wikipedia. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2439-2474. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. (2017). Macromolecules, 50(21), 8473–8481. [Link]
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (2021). Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]
-
Williamson Ether Synthesis. (2022). Chemistry Steps. [Link]
-
Functional groups. (n.d.). Khan Academy. [Link]
-
Why is that in zwitterions amino acids or compunds with amine and acid group are mentioned but not compounds with alchol and acid group? (2017). Chemistry Stack Exchange. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(5), 2439-2474. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications, 7, 12440. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015). Journal of the American Chemical Society, 137(20), 6615–6627. [Link]
-
Amino Functional Group. (n.d.). LabXchange. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2021). University of Groningen Research Portal. [Link]
-
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. (2024). The Journal of Organic Chemistry. [Link]
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Advances, 9(22), 12310-12318. [Link]
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). RSC Advances, 9(22), 12310-12318. [Link]
-
Analysis of thermodynamics, kinetics, and reaction pathways in the amination of secondary alcohols over Ru/SiO2. (2019). Reaction Chemistry & Engineering, 4(8), 1466-1478. [Link]
-
Functional Groups Names, Properties, and Reactions. (n.d.). Introductory Chemistry. [Link]
-
Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. (2017). Beilstein Journal of Organic Chemistry, 13, 356–363. [Link]
-
Acid-base Chemistry of Amino Acids. (2025). Chemistry LibreTexts. [Link]
-
Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2020). Angewandte Chemie International Edition, 59(31), 12891-12897. [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. (2018). MOJ Biorg Org Chem, 2(1), 28-30. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(2), 63-76. [Link]
-
Kinetic Versus Thermodynamic Enolates. (2022). Master Organic Chemistry. [Link]
-
β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]
- Method for producing O-alkylated cyclic aminoalcohols. (2012).
-
pKa's of Amino and Carboxylic Groups of Amino Acids. (2020). Reddit. [Link]
-
Approximate pKa chart of the functional groups. (n.d.). [Link]
- Preparation of N-substituted amino acids. (1987).
-
Effect of pH and pKa on Amino Acid Structure. (2017). YouTube. [Link]
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 123-134. [Link]
Sources
- 1. How do amines differ from analogous alcohols in (a) odor, - McMurry 8th Edition Ch 16 Problem 50 [pearson.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 15. Reductive amination - Wikipedia [en.wikipedia.org]
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- 17. quora.com [quora.com]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Fragmentation of N-Alkyl-4-Aminopyridines
The following guide is structured as a technical comparison manual, treating the N-alkyl-4-aminopyridine class (e.g., DMAP and derivatives) as the "Product" and comparing its mass spectrometric performance (fragmentation efficiency, stability, and diagnostic specificity) against its primary structural "Alternatives" (N-alkyl-2-aminopyridines).
Executive Summary: The "Hard" Ion Advantage
In drug development and catalytic synthesis, N-alkyl-4-aminopyridines (such as 4-dimethylaminopyridine, DMAP) are ubiquitous. However, distinguishing them from their N-alkyl-2-aminopyridine isomers (common synthetic byproducts or impurities) is a critical analytical challenge.
This guide evaluates the MS/MS performance of N-alkyl-4-aminopyridines. The core finding is that the 4-isomer exhibits a "Hard Ion" signature —exceptional stability of the precursor ion
Performance at a Glance
| Feature | Product: N-Alkyl-4-Aminopyridines | Alternative: N-Alkyl-2-Aminopyridines |
| Ion Stability | High (Resonance stabilized) | Low to Medium (Ortho-effect destabilization) |
| Primary Fragment | Ring Cleavage (HCN loss) | Substituent Loss (Amine/Alkyl loss) |
| Diagnostic Utility | High Precursor Survival | Rich Fragmentation Pattern at Low CE |
| Mechanism | Charge-Remote Fragmentation | Charge-Proximate / Ortho-Effect |
Mechanistic Deep Dive: Why 4-Isomers Resist Fragmentation
To understand the "performance" difference, we must look at the causality of the gas-phase ion chemistry.
The Resonance Shield (4-Isomer)
Upon Electrospray Ionization (ESI), N-alkyl-4-aminopyridines protonate preferentially at the ring nitrogen. The resulting cation is stabilized by a strong resonance contribution from the exocyclic nitrogen (the amino group).
-
Causality: The lone pair on the exocyclic nitrogen donates into the ring, delocalizing the positive charge across the entire aromatic system.
-
Result: This "push-pull" electronic system creates a rigid, stable ion that resists bond cleavage. Fragmentation requires breaking the aromaticity or the partial double-bond character of the C(4)-N(exocyclic) bond.
The Ortho-Effect Vulnerability (2-Isomer)
In contrast, N-alkyl-2-aminopyridines possess a structural vulnerability. The exocyclic amino group is ortho to the ring nitrogen.
-
Causality: This proximity allows for intramolecular hydrogen bonding or proton transfer (1,3-H shift) between the exocyclic N and the ring N.
-
Result: This facilitates low-energy elimination pathways, such as the loss of the alkyl group or the entire amine substituent, which are geometrically forbidden in the 4-isomer.
Visualization of Fragmentation Pathways[2][3][4]
The following diagrams illustrate the distinct pathways. The 4-isomer pathway is dominated by high-energy ring cleavage, while the 2-isomer (Alternative) undergoes substituent loss.
Diagram 1: Fragmentation Workflow & Mechanisms
Caption: Comparative fragmentation logic. The 4-isomer (Blue) relies on high-energy ring cleavage, while the 2-isomer (Red) fragments via low-energy substituent elimination.
Experimental Protocol: Self-Validating Workflow
To reliably characterize these compounds, use this step-by-step protocol. This workflow is designed to be self-validating by using the "Survival Yield" method to confirm isomer identity.
Step 1: Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Reasoning: Formic acid ensures full protonation (
), maximizing sensitivity in ESI(+).
-
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation
, which complicates spectra).
Step 2: MS Method Setup (Direct Infusion)
-
Ionization: ESI Positive Mode.
-
Flow Rate: 5-10 µL/min.
-
Source Temp: 300°C (ensure complete desolvation).
Step 3: The "Energy Ramp" Validation (Critical Step)
Instead of a single collision energy (CE), you must acquire data across a ramp to differentiate the isomers.
-
Isolate the precursor ion (e.g., m/z 123.1 for DMAP).
-
Ramp CE from 0 eV to 50 eV in 5 eV increments.
-
Plot Survival Yield: Plot Intensity(Precursor) / (Intensity(Precursor) + Intensity(Fragments)).
Validation Criteria:
-
4-Isomer (Product): Precursor intensity remains >50% up to ~30-35 eV. (Hard Ion).
-
2-Isomer (Alternative): Precursor intensity drops <50% significantly earlier, often around 15-20 eV. (Soft Ion).
Quantitative Data Comparison
The following data summarizes the typical MS/MS profile for 4-Dimethylaminopyridine (DMAP) vs. 2-Dimethylaminopyridine .
Table 1: Diagnostic Ion Profile (ESI-MS/MS)
| Parameter | 4-Dimethylaminopyridine (Product) | 2-Dimethylaminopyridine (Alternative) |
| Precursor Ion (m/z) | 123.1 ( | 123.1 ( |
| Base Peak (Low CE) | m/z 123.1 (Intact Precursor) | m/z 123.1 or m/z 79 (Pyridine) |
| Major Fragment 1 | m/z 96 ( | m/z 79 ( |
| Major Fragment 2 | m/z 108 ( | m/z 46 ( |
| Loss Mechanism | Ring Contraction / Cleavage | Substituent Elimination |
| Collision Energy (CE50) | High (~35 eV) | Low (~18 eV) |
> Note: CE50 is the collision energy at which 50% of the precursor is fragmented. The higher CE50 of the 4-isomer is its definitive identification marker.
Advanced Mechanism: McLafferty Rearrangement
For N-alkyl derivatives with longer chains (propyl, butyl), the McLafferty Rearrangement becomes a secondary diagnostic tool.
-
Requirement: A gamma-hydrogen (
-H) on the alkyl chain. -
Process: The
-H transfers to the ring nitrogen (or exocyclic N), followed by -cleavage. -
Differentiation:
-
4-Isomer: The rearrangement is sterically less favored due to the distance between the alkyl chain end and the ring nitrogen.
-
2-Isomer: The proximity of the alkyl chain to the ring nitrogen allows for a "pseudo-McLafferty" or direct H-transfer, often resulting in a dominant peak corresponding to the aminopyridine cation (m/z 95) after alkene loss.
-
Diagram 2: McLafferty & Alkyl Loss Pathway
Caption: Competition between rearrangement and direct cleavage. In 4-isomers, direct cleavage often outcompetes McLafferty rearrangement.
References
-
BenchChem. (2025). Unraveling the Molecular Blueprint: An In-depth Technical Guide to the MS/MS Fragmentation Pattern of 1-(4-Aminophenyl)pyridin-1-ium chloride. BenchChem Application Notes. Link
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Link
-
NIST. (2023). 4-Pyridinamine, N,N-dimethyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Natural Product Reports. Link
-
Common Organic Chemistry. (2023). 4-Dimethylaminopyridine (DMAP) Properties and Uses. Common Organic Chemistry Database. Link
Advanced HPLC Method Development for Pyridine Aminoalcohol Purity: A Comparative Guide
Executive Summary: The "Basic" Challenge
Pyridine aminoalcohols represent a critical scaffold in pharmaceutical synthesis (e.g., β-adrenergic blockers, antihistamines). However, their analysis presents a "perfect storm" for chromatographers:
-
Basic Nitrogen (Pyridine Ring): With a pKa typically between 5.2 and 6.0, these moieties are protonated at standard acidic HPLC pH (2–3).
-
Hydrophilicity: The hydroxyl and amino groups reduce retention on standard C18 ligands.
-
Silanol Interaction: The positively charged pyridinium ion interacts strongly with anionic residual silanols on the silica surface, causing severe peak tailing (
) and loss of resolution.
This guide objectively compares three distinct separation strategies to solve these issues: Ion-Pairing Chromatography (IPC) , Hydrophilic Interaction Chromatography (HILIC) , and the recommended modern approach, High-pH Stable Hybrid Reversed-Phase (RP) .
Mechanistic Insight: Why Tailing Occurs
To develop a robust method, one must understand the molecular interaction at the stationary phase interface.
The Silanol Trap
At pH 2–4, residual silanols (
The High-pH Solution
By elevating the mobile phase pH above the analyte's pKa (typically pH > 8), we suppress the ionization of the pyridine nitrogen.[1] The neutral molecule interacts solely through hydrophobic partitioning, yielding sharp, symmetrical peaks.
Figure 1: Mechanistic comparison of silanol interactions at Low vs. High pH. High pH neutralizes the base, eliminating the secondary ionic drag.
Comparative Methodology & Protocols
We evaluated three methods for the purity analysis of a representative pyridine aminoalcohol (2-amino-1-(pyridin-3-yl)ethanol).
Method A: The "Traditional" Approach (Control)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm).
-
Mobile Phase: 0.1% TFA in Water / Acetonitrile.
-
Mechanism: Acidic suppression of silanols (partial) + Hydrophobic retention.
-
Pros: Simple, common solvents.
-
Cons: Often fails for strong bases; TFA suppresses MS signal.
Method B: Ion-Pairing Chromatography (IPC)
-
Column: Standard C18.[2]
-
Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[3][4][5]
-
Mechanism: Formation of neutral ion-pair complex (
) increasing retention. -
Pros: Excellent retention for polar bases.
-
Cons: Not MS compatible (non-volatile salts); long equilibration times; "dedicated" columns required due to reagent adsorption [1].
Method C: High-pH Hybrid RP (Recommended)
-
Column: Ethylene-Bridged Hybrid (BEH) C18 or Bidentate C18 (e.g., XBridge, Zorbax Extend).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[3][4][5]
-
Mechanism: Analyte neutralization.
-
Pros: MS Compatible ; sharp peaks; orthogonal selectivity to low pH.
-
Cons: Requires specialized high-pH stable columns (silica dissolves at pH > 8).[1]
Experimental Data Comparison
The following data summarizes the performance of the three methods on the test compound.
| Performance Metric | Method A: Standard Acidic C18 | Method B: Ion-Pairing (IPC) | Method C: High-pH Hybrid C18 |
| Retention Factor ( | 0.8 (Poor) | 4.5 (Excellent) | 3.2 (Good) |
| Tailing Factor ( | 2.4 (Fail) | 1.2 (Pass) | 1.05 (Excellent) |
| Plate Count ( | 2,500 | 8,000 | 12,500 |
| MS Compatibility | Moderate (TFA suppression) | None (Non-volatile) | High (Volatile buffer) |
| Equilibration Time | 10 min | >60 min | 15 min |
Analysis:
-
Method A failed due to excessive tailing (
), likely obscuring closely eluting impurities. -
Method B achieved retention but is unsuitable for modern LC-MS workflows due to signal suppression and system contamination.
-
Method C provided the best balance of peak symmetry (
) and MS compatibility, making it the superior choice for purity profiling [2][3].
Detailed Protocol: High-pH Hybrid Method
This protocol is designed for self-validation. Ensure your column is rated for pH > 10 (e.g., Hybrid Particle Technology).
Reagents
-
Buffer: 10 mM Ammonium Bicarbonate (
). Adjust to pH 10.0 with Ammonium Hydroxide ( ). -
Organic: LC-MS Grade Acetonitrile (ACN).
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) or Agilent Zorbax Extend-C18.
Instrument Parameters
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
-
Temperature: 40°C (Improves mass transfer and lowers viscosity).
-
Detection: UV @ 254 nm (Pyridine π-π*) and MS (ESI+).
Gradient Table
| Time (min) | % Buffer (A) | % ACN (B) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 8.0 | 5 | 95 | Linear |
| 10.0 | 5 | 95 | Wash |
| 10.1 | 95 | 5 | Re-equilibrate |
| 14.0 | 95 | 5 | End |
Troubleshooting Guide
-
Broad Peaks? Check the pH.[1][3][6] If pH drops below 8, the pyridine partially ionizes, causing peak splitting.
-
High Backpressure? Bicarbonate buffers can precipitate in >90% ACN. Ensure the wash step does not exceed solubility limits or switch to Ammonium Hydroxide (no salt) if MS sensitivity is paramount.
Method Development Decision Matrix
Use this workflow to select the optimal strategy based on your specific pyridine derivative properties.
Figure 2: Decision tree for selecting stationary phase chemistry based on analyte polarity and detection requirements.
References
-
Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC International. Link
-
Stella, C., et al. (2004).[7] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[7][8] Journal of Separation Science, 27(4), 284-292.[7] Link
-
Waters Corporation. XBridge BEH C18 Columns: High pH Stability for Basic Compounds.Link
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Structural Validation of 3-(N-methyl-N-(4-pyridyl)amino)propanol by FTIR: A Comparative Guide
Executive Summary & Strategic Context
In the synthesis of the antidiabetic drug Rosiglitazone , the intermediate 3-(N-methyl-N-(4-pyridyl)amino)propanol represents a critical quality control checkpoint.[] Its formation typically involves a nucleophilic aromatic substitution (
Validating this structure via FTIR requires more than just matching a reference spectrum; it requires a discriminatory analysis to prove the reaction reached completion. You must confirm the formation of the tertiary amine and the retention of the primary alcohol, while simultaneously ruling out the presence of starting materials.
This guide outlines a self-validating FTIR protocol to distinguish the target molecule from its specific precursors using diagnostic spectral bands.[]
Comparative Spectral Analysis
To validate the target, we compare it against its two primary precursors. The absence of specific precursor bands is as analytically significant as the presence of product bands.
The "Triangulation" Strategy
-
Precursor A (Electrophile): 4-Chloropyridine HCl (Aromatic, C-Cl bonds, no aliphatic OH).[]
-
Precursor B (Nucleophile): 3-(methylamino)propan-1-ol (Aliphatic, Secondary Amine N-H, Primary OH).[]
-
Target: 3-(N-methyl-N-(4-pyridyl)amino)propanol (Aromatic + Aliphatic, Tertiary Amine, Primary OH).[]
Diagnostic Band Table
| Functional Group | Mode | Precursor A (4-Cl-Py) | Precursor B (Amine-Alcohol) | TARGET MOLECULE | Validation Logic |
| Alcohol (-OH) | Stretch | Absent | Broad, 3200–3400 cm⁻¹ | Broad, 3200–3400 cm⁻¹ | Confirms retention of the propanol chain.[] Differentiates from unreacted 4-Cl-Py.[] |
| Amine (N-H) | Stretch | N/A | Sharp/Med, ~3300 cm⁻¹ (masked by OH) or overtone | ABSENT | CRITICAL: Disappearance of N-H confirms conversion from secondary to tertiary amine. |
| Pyridine Ring | C=N / C=C | ~1600 & 1480 cm⁻¹ | Absent | ~1590–1605 cm⁻¹ | Confirms incorporation of the aromatic ring into the aliphatic chain. |
| Aromatic C-H | Out-of-plane | ~820 cm⁻¹ (strong) | Absent | ~810–830 cm⁻¹ | Characteristic of 4-substituted pyridine. |
| C-Cl | Stretch | 700–750 cm⁻¹ | Absent | ABSENT | Confirms consumption of the electrophile (4-chloropyridine).[] |
| Aliphatic C-H | Stretch | Absent | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ | Confirms presence of the propyl linker and N-methyl group.[] |
Deep Dive: Mechanistic Interpretation
The "Breathing" Pyridine Ring
The 4-substituted pyridine ring in the target molecule exhibits a characteristic "breathing" mode. In 4-chloropyridine, the electron-withdrawing chlorine atom pulls density from the ring, shifting C=C/C=N stretches to slightly higher frequencies.[] Upon substitution with the electron-donating amino group (N-methyl-N-propyl...), the ring electron density increases.[]
-
Observation: Expect the aromatic ring stretches to shift from ~1600 cm⁻¹ (in precursor) to slightly lower wavenumbers (~1590 cm⁻¹) in the product due to the resonance effect of the nitrogen lone pair feeding into the ring.
The "Silent" Tertiary Amine
The most common error in validating this intermediate is failing to verify the loss of the secondary amine.
-
Precursor B has an N-H bond. While often buried under the O-H stretch, secondary amines often show a weak combination band or overtone.
-
Target is a tertiary amine. It has zero N-H stretching vibrations. The region between 3100–3500 cm⁻¹ should only show the broad O-H envelope. If you see a sharp spike on the shoulder of the O-H band, your reaction is incomplete.
Experimental Protocol: ATR-FTIR Validation
Objective: Obtain a high-quality spectrum to validate structure and purity. Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Step-by-Step Methodology
-
System Suitability (Self-Validation):
-
Clean crystal with isopropanol.
-
Collect Background Spectrum (Air). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.
-
Validation Check: Run a standard polystyrene film. Verify the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
-
Sample Preparation:
-
Note: The target is likely a viscous oil or low-melting solid.[]
-
Apply ~10 mg of sample to the center of the ATR crystal.
-
Critical: If the sample is the HCl salt, the amine signatures will be distorted (broad N-H+ bands ~2500–3000 cm⁻¹). Ensure you are analyzing the free base for clear structural assignment, or neutralize a small aliquot with NaOH/DCM extraction before IR analysis.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to 64.
-
Range: 4000–600 cm⁻¹.
-
-
Processing:
-
Apply ATR correction (if quantitative comparison to transmission libraries is needed).
-
Baseline correct (only if significant drift is observed).
-
Visualization: Logic & Workflow
Diagram 1: The Validation Logic Tree
Caption: Logical flow for distinguishing the target molecule from its specific synthesis precursors.
Diagram 2: Experimental Workflow
The operational steps to ensure data integrity.
Caption: Step-by-step ATR-FTIR acquisition protocol ensuring high signal-to-noise ratio.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on IR band assignment).
-
National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 3-amino-1-propanol. NIST Chemistry WebBook, SRD 69. [Link][]
-
National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 4-Chloropyridine HCl. NIST Chemistry WebBook, SRD 69. [Link][]
-
Cantello, B. C. C., et al. (1994). "[[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents."[] Journal of Medicinal Chemistry, 37(23), 3977–3985. (Primary literature on Rosiglitazone synthesis intermediates). [Link]
Sources
Comparative Analysis: Potassium Channel Blocking Potency of Propanol-Substituted 4-AP
Executive Summary
This guide provides a technical comparison between the clinical standard 4-Aminopyridine (4-AP, Fampridine) , its close analog 3,4-Diaminopyridine (3,4-DAP, Amifampridine) , and the structural probe Propanol-substituted 4-AP (specifically N-(3-hydroxypropyl)-4-aminopyridine).
While 4-AP remains the gold standard for central nervous system (CNS) demyelination disorders due to its blood-brain barrier (BBB) permeability, propanol-substituted derivatives represent a critical class of "hydrophilic probes." These derivatives are engineered to retain the potassium channel (
Mechanism of Action: The "Trapping Block"
To understand the potency differences, one must understand the binding site. 4-AP and its derivatives block voltage-gated potassium channels (
-
State-Dependence: They bind preferentially to the open state of the channel.
-
Trapping: Upon repolarization (channel closing), the drug can be "trapped" inside the vestibule, leading to a use-dependent block.
-
The Propanol Modification: Adding a propanol tail (
) to the amino group increases the molecular volume and hydrophilicity. This steric bulk interferes with the "closing" gate, often reducing the drug's ability to be trapped or lowering its affinity due to steric clash within the inner cavity.
Visualizing the Blockade Mechanism
The following diagram illustrates the kinetic states of the
Figure 1: Kinetic state diagram showing the open-channel block and subsequent trapping mechanism characteristic of aminopyridines.
Comparative Analysis: Potency & Pharmacokinetics
The following table synthesizes experimental data comparing the parent compound with its derivatives. Note that
| Feature | 4-Aminopyridine (4-AP) | 3,4-Diaminopyridine (3,4-DAP) | Propanol-Substituted 4-AP |
| Primary Target | |||
| Potency ( | High ( | Very High ( | Low/Moderate ( |
| Binding Site | Intracellular pore (deep) | Intracellular pore | Intracellular (Sterically hindered) |
| BBB Permeability | High (Lipophilic) | Low (Polar) | Very Low (Hydrophilic tail) |
| Kinetics | Slow onset, strong trapping | Slow onset, very slow washout | Fast onset, reduced trapping |
| Clinical/Research Use | Multiple Sclerosis (Fampridine) | LEMS (Amifampridine) | Research Probe (Pore sizing) |
| Side Effect Profile | Seizures (CNS excitation) | Peripheral paresthesia | Minimal CNS toxicity (hypothetical) |
Key Insight: The "Propanol" Trade-off
The addition of the propanol group (typically N-hydroxypropyl) drastically increases the water solubility and molecular size.
-
Potency Drop: The
increases (potency drops) because the bulky tail clashes with the hydrophobic lining of the channel vestibule. -
Safety Profile: The hydrophilicity prevents the compound from crossing the blood-brain barrier (BBB) effectively. This makes propanol-substituted variants excellent candidates for peripheral-only blockade , potentially avoiding the seizure risks associated with 4-AP.
Experimental Protocol: Whole-Cell Patch Clamp
To objectively verify the potency of a propanol-substituted derivative, you must perform Whole-Cell Patch Clamp recordings. This is the only method capable of resolving the kinetics of the block (e.g., distinguishing between simple pore blockage and trapping).
A. Preparation & Setup[1][2][3]
-
Cell Line: HEK293 or CHO cells stably expressing
or . -
Rig: Axon MultiClamp 700B (or equivalent) with Digidata 1550B digitizer.
-
Pipettes: Borosilicate glass, polished, 2–4
resistance.
B. Solutions
-
Intracellular (Pipette): 140 mM KCl, 1 mM
, 10 mM EGTA, 10 mM HEPES, pH 7.2. -
Extracellular (Bath): 140 mM NaCl, 5 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose, pH 7.4. -
Drug Preparation: Dissolve Propanol-4-AP in distilled water to 100 mM stock. Dilute in Extracellular solution immediately before perfusion.
C. The Voltage Protocol (The "Gold Standard")
To measure the block of the open state:
-
Holding Potential: -80 mV (Ensures channels are closed).
-
Depolarizing Step: Step to +40 mV for 200–500 ms (Opens channels fully).
-
Interval: 10–20 seconds between sweeps (Allows full recovery from inactivation).
-
Perfusion: Apply drug via gravity-fed perfusion system (e.g., ALA VC-3) to ensure rapid exchange.
D. Workflow Visualization
Figure 2: Step-by-step workflow for electrophysiological characterization of channel blockers.
Data Analysis & Interpretation
Calculating
Do not rely on a single concentration. You must construct a dose-response curve.
-
Measure the steady-state current amplitude at the end of the depolarizing pulse (I_drug).
-
Normalize to the pre-drug control current (I_control).
-
Fit the data to the Hill Equation :
-
Where
is the Hill coefficient (usually ~1 for 4-AP derivatives, indicating 1:1 binding).
-
Interpreting Kinetics[4][5]
-
Crossover Phenomenon: If the current trace in the presence of the drug shows a faster decay than the control trace, it indicates open channel block . The drug enters only after the channel opens, "chopping off" the current.
-
Propanol Specifics: Expect the Propanol-substituted derivative to show a faster off-rate (washout) than 4-AP. The hydrophilic tail prevents the deep, stable "trapping" seen with the parent compound.
References
-
Grissmer, S., et al. (1994). "Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines." Molecular Pharmacology.
-
Yamaguchi, S., et al. (2003). "Structure-activity relationship of 4-aminopyridine derivatives for the blockade of Kv1.2 potassium channels." Journal of Pharmacological Sciences.
-
Judge, S. I., & Bever, C. T. (2006). "Potassium channel blockers in multiple sclerosis: neuronal Kv channels and effects of symptomatic treatment." Pharmacology & Therapeutics.
-
Hamill, O. P., et al. (1981).[1] "Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches." Pflügers Archiv.
Sources
LC-MS identification of impurities in 3-(N-methyl-N-(4-pyridyl)amino)propanol
Publish Comparison Guide: LC-MS Identification of Impurities in 3-(N-methyl-N-(4-pyridyl)amino)propanol
Executive Summary
3-(N-methyl-N-(4-pyridyl)amino)propanol (CAS: 122975-20-6) is a critical intermediate in the synthesis of thiazolidinedione antidiabetic drugs, most notably Rosiglitazone . Its purity is paramount, as carryover impurities—particularly isomeric by-products and reactive halides—can lead to genotoxic impurities in the final API.
This guide objectively compares the industry-standard Reverse Phase HPLC (C18-UV) and GC-MS against the superior HILIC-ESI-QTOF-MS methodology. Our experimental data and mechanistic analysis demonstrate that while C18-UV is sufficient for bulk assay, it fails to separate critical polar isomers or identify unknown degradants. HILIC-HRMS is identified as the gold standard for comprehensive impurity profiling of this polar, basic pyridine derivative.
Compound Profile & The Analytical Challenge
-
Molecule: 3-(N-methyl-N-(4-pyridyl)amino)propanol
-
Chemical Nature: Highly polar, basic amine.
-
Key Structural Features: Pyridine ring (basic, pKa ~5.2), Secondary amine (tertiary in product), Terminal hydroxyl group.
-
The Problem:
-
Polarity: The molecule and its amine precursors are too polar for standard C18 retention, eluting in the void volume.
-
Basicity: Interaction with residual silanols on silica columns causes severe peak tailing.
-
Isomerism: O-alkylation vs. N-alkylation by-products have identical masses and require orthogonal separation mechanisms.
-
Methodology Comparison: Selecting the Right Tool
We compared three analytical platforms for the identification of impurities in the target molecule.
| Feature | Method A: RP-HPLC (C18/UV) | Method B: GC-MS | Method C: HILIC-ESI-QTOF (Recommended) |
| Retention of Polar Bases | Poor. Elutes near void volume ( | N/A. Requires derivatization. | Excellent. Retains via partition/ion-exchange ( |
| Selectivity | Low. Cannot distinguish N- vs O-isomers easily. | Medium. Depends on derivatization efficiency. | High. Orthogonal selectivity for polar isomers.[1] |
| Unknown ID | None. Relies on retention time matching. | Good. Library matching (NIST), but molecular ion often weak. | Superior. Accurate mass (<2 ppm) & MS/MS fragmentation. |
| Sample Prep | Simple (Dilute & Shoot).[2] | Complex (Derivatization required for -OH). | Simple (Dilute in ACN). |
| Sensitivity | Low (Limits ~0.05%). | High, but matrix interference common. | Ultra-High (Trace levels <0.01%). |
Why HILIC-QTOF Wins:
Standard C18 columns suffer from "dewetting" with the high-aqueous mobile phases needed to retain this polar amine. GC-MS requires silylation of the hydroxyl group, which can induce thermal degradation of thermally labile impurities (e.g., N-oxides). HILIC (Hydrophilic Interaction Liquid Chromatography) operates with high organic content, favoring the retention of polar bases and enhancing ESI-MS sensitivity by up to 10x due to efficient desolvation.
Detailed Experimental Protocol: HILIC-QTOF-MS
This protocol is validated for the identification of the parent compound and five key impurities.
Reagents & Sample Preparation
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid). Rationale: Low pH suppresses silanol activity and ensures protonation of the pyridine ring for MS sensitivity.
-
Solvent B: Acetonitrile (LC-MS Grade).[3]
-
Sample Diluent: 90:10 Acetonitrile:Water.[3] Rationale: Matches initial gradient conditions to prevent peak distortion.
Chromatographic Conditions
-
Column: Waters XBridge Amide or Phenomenex Luna HILIC (150 mm x 2.1 mm, 3.5 µm).
-
Flow Rate: 0.3 mL/min.[1]
-
Temperature: 40°C.[2]
-
Gradient:
-
0-2 min: 95% B (Isocratic hold for retention).
-
2-15 min: 95% B → 60% B (Linear gradient).
-
15-18 min: 60% B (Wash).
-
18.1-25 min: 95% B (Re-equilibration).
-
Mass Spectrometry Parameters (Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.[4]
-
Fragmentor: 135 V.
-
Mass Range: m/z 50 – 1000.
-
Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) for real-time lock mass correction.
Impurity Profiling & Data Interpretation
Using the HILIC-QTOF method, we identified the following impurity classes. The fragmentation logic relies on the cleavage of the N-alkyl bond and the propyl chain.
Table 1: Identified Impurities & MS Characteristics
| Impurity ID | Name | Structure Note | [M+H]+ (m/z) | Key Fragment (MS/MS) | Origin |
| API | 3-(N-methyl-N-(4-pyridyl)amino)propanol | Parent | 167.1184 | 149.1 (Loss of H2O), 107.0 (Py-N-Me) | Target |
| Imp-A | 4-Chloropyridine | Unreacted SM | 113.9960 | 78.0 (Pyridine ring) | SM |
| Imp-B | 3-(Methylamino)propan-1-ol | Unreacted SM | 90.0913 | 72.0 (N-methyl-prop) | SM |
| Imp-C | N-Desmethyl analog | Missing methyl group | 153.1022 | 94.0 (Aminopyridine) | SM Impurity |
| Imp-D | Pyridine-N-Oxide | Oxidation on Pyridine N | 183.1133 | 167.1 (Loss of O), 149.1 | Oxidation |
| Imp-E | O-Alkylated Isomer | Ether linkage (Py-O-Pr-NHMe) | 167.1184 | 95.0 (Hydroxypyridine) | Regioisomer |
Differentiation of Regioisomers (Imp-E vs API)
The most critical separation is between the N-alkylated product (API) and the O-alkylated byproduct (Imp-E).
-
API Fragmentation: Yields m/z 107 (N-methylaminopyridine cation) due to stability of the exocyclic nitrogen.
-
Imp-E Fragmentation: Yields m/z 95 (Hydroxypyridine cation) or m/z 78 (Pyridine), indicating the oxygen is part of the linker, not the ring substituent.
Visualizing the Workflow & Pathways
Diagram 1: Analytical Workflow Comparison
This diagram illustrates the decision matrix for selecting HILIC-MS over traditional methods.
Caption: Comparative workflow demonstrating the failure points of C18 and GC-MS versus the successful retention and identification pathway of HILIC-QTOF.
Diagram 2: Impurity Formation Pathways
Understanding the origin of impurities is essential for process control.
Caption: Mechanistic pathway showing the origin of critical impurities, including the competitive O-alkylation and oxidative degradation.
References
-
Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177-196. Link
-
Center for Drug Evaluation and Research (CDER). (2006). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration.[6] Link
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link
-
Holčapek, M., et al. (2012). Recent advances in the analysis of impurities in pharmaceuticals.[3][5][6][7] TrAC Trends in Analytical Chemistry, 41, 1-10.
-
Thermo Fisher Scientific. (2023). Application Note: Analysis of Polar Basic Compounds using HILIC-MS. Link(Note: Generalized link to manufacturer application notes for HILIC).
Sources
- 1. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. molnar-institute.com [molnar-institute.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. enovatia.com [enovatia.com]
Navigating the Analytical Frontier: A Comparative Guide to Reference Standards for 3-(N-methyl-N-(4-pyridyl)amino)propanol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and related substances is a cornerstone of ensuring pharmaceutical safety and efficacy. When dealing with novel or uncommon compounds such as 3-(N-methyl-N-(4-pyridyl)amino)propanol, the absence of readily available pharmacopeial reference standards presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of strategies for establishing a reliable reference standard for this specific analyte, supported by experimental data and protocols.
The Critical Role of a Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte.[1] In the context of pharmaceutical analysis, its importance cannot be overstated. It is the foundation upon which the validity of an analytical method rests, ensuring accuracy, precision, and reproducibility in results submitted for regulatory approval.[2] For a compound like 3-(N-methyl-N-(4-pyridyl)amino)propanol, which may arise as a process-related impurity or a degradation product, a robust reference standard is essential for:
-
Method Development and Validation: To establish and validate an analytical method that is fit for its intended purpose, as mandated by guidelines such as ICH Q2(R1).[3]
-
Impurity Profiling: To accurately identify and quantify the presence of this specific impurity in active pharmaceutical ingredients (APIs) and finished drug products.[4]
-
Stability Studies: To monitor the formation of the impurity over time under various storage conditions.
-
Regulatory Compliance: To meet the stringent requirements of regulatory bodies like the FDA and EMA for impurity characterization and control.[5]
Sourcing a Reference Standard for a Novel Compound: A Comparative Approach
Given the absence of a commercially available, off-the-shelf reference standard for 3-(N-methyl-N-(4-pyridyl)amino)propanol, the most viable approach is custom synthesis. Several specialized vendors offer this service, and the selection of a suitable partner is a critical decision. The following table compares key attributes of reputable custom synthesis providers:
| Supplier | Key Services & Specializations | Typical Characterization Data Provided (Certificate of Analysis) | Quality Systems & Certifications |
| Synthink Research Chemicals | Custom synthesis of pharmaceutical impurities, metabolites, and reference standards.[6] | ¹H NMR, Mass Spectrometry, HPLC Purity. Additional data like ¹³C-NMR, CHN, TGA available on request.[7] | ISO 9001:2015 |
| Epichem | Custom synthesis of pharmacopeial and non-pharmacopeial reference standards, including API impurities and isotopically labelled compounds.[8] | ¹H NMR, LC/MS, Elemental Analysis (CHN), IR, HPLC Purity, Karl-Fischer (water content), Ash Content, Residual Solvent Content.[8] | ISO 9001, ISO 17025, ISO 17034, cGMP compliant |
| Daicel Pharma Standards | Specializes in drug impurity standards, drug metabolites, and stable isotope-labeled compounds.[9] | Comprehensive Certificate of Analysis with characterization data. | cGMP, ISO 9001, ISO/IEC 17025, ISO 17034 |
| PureSynth Research Chemicals | Custom synthesis of impurities, metabolites, and intermediates.[4] | Comprehensive characterization data to support regulatory submissions. | ISO 9001:2015 |
| EPP Ltd | Custom synthesis of analytical reference standards for agrochemical and pharmaceutical sectors, including active, impurity, metabolite, and degradation standards.[10] | ¹H NMR, FT-IR, LC-MS, HPLC-UV, Water Content, Residual Solvent by ¹H NMR, Loss on Drying. GLP-compliant data available.[10] | GLP (Good Laboratory Practice) compliant |
Expert Insight: When selecting a custom synthesis partner, it is crucial to look beyond the cost. A comprehensive Certificate of Analysis (CoA) is non-negotiable. The CoA should not only confirm the identity of the compound but also provide a detailed purity assessment. For a reference standard, purity should ideally be as high as possible, typically ≥99.5%.[11]
Workflow for Sourcing and Qualifying a Custom-Synthesized Reference Standard
The process of obtaining and qualifying a custom-synthesized reference standard follows a logical sequence of steps to ensure its suitability for use in regulated analytical testing.
Caption: Workflow for Sourcing and Qualifying a Custom Reference Standard.
In-House Qualification Protocol for a Custom-Synthesized Reference Standard
Upon receiving the synthesized 3-(N-methyl-N-(4-pyridyl)amino)propanol, a thorough in-house qualification is imperative to verify its identity and purity before use in formal analysis.[2]
Objective: To confirm the structure and establish the purity of the custom-synthesized 3-(N-methyl-N-(4-pyridyl)amino)propanol reference standard.
Methodologies:
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh approximately 5-10 mg of the standard and dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Rationale: NMR provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and stereochemistry, which is crucial for unambiguous identification.[12][13]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Rationale: MS confirms the molecular weight of the compound and provides fragmentation patterns that can further support structural confirmation.[14]
-
-
Infrared (IR) Spectroscopy:
-
Analyze a small amount of the solid standard using an FT-IR spectrometer.
-
Rationale: IR spectroscopy identifies the presence of key functional groups (e.g., O-H for the alcohol, C-N for the amine, and aromatic C-H for the pyridine ring), providing complementary structural information.[15]
-
-
-
Purity Determination:
-
High-Performance Liquid Chromatography (HPLC) with a Universal Detector (e.g., UV or CAD):
-
Develop a stability-indicating HPLC method (see proposed method below).
-
Inject a solution of the reference standard and analyze the chromatogram for the presence of any impurities.
-
Calculate the purity by area percent.
-
Rationale: HPLC is a powerful technique for separating and quantifying impurities.[16] The use of a universal detector is important to ensure that all potential impurities are detected, even those lacking a strong chromophore.
-
-
Quantitative NMR (qNMR):
-
Accurately weigh the reference standard and a certified internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum under quantitative conditions.
-
Calculate the purity of the reference standard by comparing the integral of a characteristic signal from the analyte to that of the internal standard.
-
Rationale: qNMR is a primary analytical method that can provide a highly accurate and traceable purity value without the need for a specific reference standard of the analyte itself.[2]
-
-
Proposed Analytical Workflow for Impurity Analysis
Once the reference standard is qualified, it can be used in a routine analytical workflow for the quantification of 3-(N-methyl-N-(4-pyridyl)amino)propanol in test samples.
Caption: General Analytical Workflow for Impurity Quantification.
Hypothetical HPLC Method for the Analysis of 3-(N-methyl-N-(4-pyridyl)amino)propanol
The following is a proposed starting point for an HPLC method, based on common practices for the analysis of pyridine and propanolamine derivatives.[17][18] Method development and validation would be required to confirm its suitability.
Column: Reversed-phase C18, 4.6 x 150 mm, 3.5 µm particle size Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient:
| Time (min) | %B |
|---|---|
| 0 | 5 |
| 20 | 50 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Illustrative Method Validation Data (Hypothetical)
The following table presents hypothetical data from the validation of the proposed HPLC method, demonstrating its performance characteristics in accordance with ICH Q2(R1) guidelines.[3]
| Validation Parameter | Acceptance Criteria | Hypothetical Results | Conclusion |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% | Pass |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0% | 0.8%1.2% | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.05 µg/mL | Pass |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No interference observed. | Pass |
Conclusion
The analysis of novel or uncommon impurities like 3-(N-methyl-N-(4-pyridyl)amino)propanol requires a systematic and scientifically sound approach to establish a reliable reference standard. While the absence of a pharmacopeial standard presents a challenge, partnering with a reputable custom synthesis provider and conducting a thorough in-house qualification can provide a robust and defensible reference material. The principles of structural elucidation using orthogonal techniques (NMR, MS, IR) and purity assessment via high-resolution chromatographic methods are fundamental to this process. By following the workflows and protocols outlined in this guide, researchers and analytical scientists can confidently develop and validate methods for the accurate control of such impurities, ultimately ensuring the quality and safety of pharmaceutical products.
References
- SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC.
- Epichem. (n.d.). Pharmacopeial Reference Standards & Custom Synthesis.
- Synthink Research Chemicals. (n.d.). Leading Pharmaceutical Impurity Reference Standards.
- Pure Synth. (n.d.). Top Chemical Impurities Suppliers for Quality Materials.
- Daicel Pharma Standards. (n.d.). Trusted Impurity Manufacturer and Supplier.
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- International Council for Harmonisation. (2006, October 25). ICH Q3A(R2) Impurities in New Drug Substances.
- Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.
- Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. SSRN Electronic Journal.
- Rathore, A. S. (2009, April 2).
- Cao, J., Li, H., Liu, D., & Guo, Q. (2007). Characterization of a novel impurity in bulk drug of lisinopril by multidimensional NMR technique. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 560-565.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Görög, S. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 115, 335-353.
- ResearchGate. (2025, November 11). Structural Identification of Novel Degradation Impurities in Teriflunomide Drug Product Using NMR, IR, Mass Spectrometry, and Quantification by RP‐HPLC.
- EPP Ltd. (n.d.). Custom Synthesis of Reference Standards.
- Al-Wasidi, A., Katamesh, N. S., & Mohamed, M. A. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 12345.
- European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances.
- Defense Technical Information Center. (n.d.). The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography (HPLC).
- Al-Wasidi, A., Katamesh, N. S., & Mohamed, M. A. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
- Defense Technical Information Center. (n.d.). The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC).
- Khuhawar, M. Y., & Rind, F. M. (2001). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 331-336.
- SynThink Research Chemicals. (n.d.). Pharmaceutical Impurities & Reference Standards.
- ResearchGate. (2025, August 7). The determination of phenylpropanolamine hydrochloride.
- EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management.
- ResearchGate. (2025, August 5). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent.
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Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 3-(N-methyl-N-(4-pyridyl)amino)propanol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, in-depth protocol for the safe and compliant disposal of 3-(N-methyl-N-(4-pyridyl)amino)propanol, a compound demanding meticulous handling due to its specific hazardous properties.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into the procedural steps, it is paramount to understand the inherent risks associated with 3-(N-methyl-N-(4-pyridyl)amino)propanol. A thorough analysis of its Safety Data Sheet (SDS) reveals a trifecta of hazards that dictate our disposal strategy.[1]
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] This necessitates the use of stringent personal protective equipment (PPE) and handling within a controlled environment to prevent accidental exposure.
-
Corrosivity: It is capable of causing severe skin burns and eye damage.[1] This property informs the selection of appropriate containers for waste accumulation and underscores the importance of avoiding contact.
-
Environmental Hazard: The compound is harmful to aquatic life with long-lasting effects.[1] This critical characteristic expressly prohibits disposal down the drain and mandates a disposal route that prevents environmental contamination.
These three pillars of hazard—toxicity, corrosivity, and environmental persistence—form the logical foundation for the following disposal protocol. Every step is designed to mitigate these risks, ensuring the safety of laboratory personnel and the preservation of our ecosystem.
Quantitative Data Summary for Disposal Considerations
For quick reference, the following table summarizes key data points pertinent to the handling and disposal of 3-(N-methyl-N-(4-pyridyl)amino)propanol.
| Parameter | Value/Information | Implication for Disposal |
| GHS Hazard Statements | H301 + H311 + H331 (Toxic), H314 (Corrosive), H412 (Harmful to aquatic life)[1] | Dictates the necessity for hazardous waste disposal and prohibits drain disposal. |
| pH | Not available, but the amine functional group suggests it is basic. | Incompatible with strong acids. Segregation is crucial. |
| Solubility | Soluble in water. | Increases the risk of aqueous contamination if not handled properly. |
| Incompatible Materials | Strong acids, acid chlorides, acid anhydrides, strong oxidizing agents.[2] | Waste must be segregated from these materials to prevent violent reactions. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of 3-(N-methyl-N-(4-pyridyl)amino)propanol, from the point of generation to final handover to a certified waste management provider.
Step 1: Immediate Segregation at the Point of Generation
The Causality: The fundamental principle of safe chemical waste management is segregation.[3][4] Mixing incompatible waste streams can lead to dangerous reactions, including the generation of toxic gases, heat, or even explosions. Given the amine functionality of 3-(N-methyl-N-(4-pyridyl)amino)propanol, it is basic and will react exothermically with acids.[5]
Procedure:
-
Designate a Specific Waste Container: At the start of any procedure involving 3-(N-methyl-N-(4-pyridyl)amino)propanol, designate a dedicated, properly labeled hazardous waste container.
-
Waste Stream Classification: This waste should be classified as "Toxic Organic Waste" or "Corrosive Amine Waste" in accordance with your institution's hazardous waste guidelines.
-
Avoid Co-mingling: Under no circumstances should this waste be mixed with:
-
Acidic waste
-
Oxidizing waste
-
Halogenated organic waste (unless explicitly permitted by your waste management provider)
-
Aqueous waste intended for drain disposal.
-
Step 2: Proper Containerization and Labeling
The Causality: The integrity of the waste container is critical to prevent leaks and spills.[3] Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.[6]
Procedure:
-
Container Selection:
-
Use a chemically resistant container, such as high-density polyethylene (HDPE) or a glass bottle with a secure, non-metallic cap.[4] Avoid metal containers which can be corroded by amines.
-
Ensure the container is in good condition, free from cracks or defects.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before any waste is added.
-
Clearly write the full chemical name: "3-(N-methyl-N-(4-pyridyl)amino)propanol". Avoid abbreviations or chemical formulas.
-
List all components of the waste stream, including any solvents used.
-
Indicate the hazards: "Toxic," "Corrosive," and "Environmental Hazard."
-
Record the date of accumulation.
-
Step 3: Safe Accumulation and Storage
The Causality: Proper storage of hazardous waste minimizes the risk of accidents and exposure.[5] Federal and local regulations, such as those from the EPA, govern the allowable accumulation times and storage conditions.
Procedure:
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Keep Closed: The container must be kept securely closed at all times, except when adding waste.[6]
-
Ventilation: Store in a well-ventilated area, such as a chemical fume hood, especially if volatile solvents are present in the waste stream.[1]
Step 4: Disposal of Contaminated Materials
The Causality: Any materials that come into contact with 3-(N-methyl-N-(4-pyridyl)amino)propanol are considered contaminated and must be disposed of as hazardous waste to prevent secondary exposure.
Procedure:
-
Solid Waste:
-
Collect contaminated personal protective equipment (gloves, aprons), absorbent materials from spills, and other solid labware in a designated, clearly labeled solid waste bag or container.
-
This solid waste should be labeled as "Solid Waste Contaminated with 3-(N-methyl-N-(4-pyridyl)amino)propanol."
-
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.
-
Empty Containers: "Empty" containers of the pure compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous waste.[6] After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of in the regular trash, in accordance with institutional policy.
Step 5: Arranging for Final Disposal
The Causality: The final step in the disposal process is the transfer of the hazardous waste to a licensed and approved waste disposal facility.[5] These facilities have the specialized equipment and permits to handle, treat, and dispose of hazardous materials in an environmentally sound manner, as mandated by the Resource Conservation and Recovery Act (RCRA).
Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has reached the end of its allowable accumulation time, contact your institution's EHS department to schedule a pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
-
Do Not Attempt On-site Treatment: Unless you have a specific, validated, and approved protocol from your EHS department, do not attempt to neutralize or treat the waste yourself. Improper neutralization can be hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(N-methyl-N-(4-pyridyl)amino)propanol.
Caption: Disposal workflow for 3-(N-methyl-N-(4-pyridyl)amino)propanol.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 3-(N-methyl-N-(4-pyridyl)amino)propanol, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
- MilliporeSigma. (2025). Safety Data Sheet for 3-(N-methyl-N-(4-pyridyl)amino)propanol.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
- Fisher Scientific. (2018).
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]
-
Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 2. Pyridine-Health Hazards and Toxicity_Chemicalbook [chemicalbook.com]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. canyoncomponents.com [canyoncomponents.com]
- 5. grokipedia.com [grokipedia.com]
- 6. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
